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  • Product: methyl 6-(fluorosulfonyl)pyridine-2-carboxylate
  • CAS: 2137627-27-9

Core Science & Biosynthesis

Foundational

methyl 6-(fluorosulfonyl)pyridine-2-carboxylate mechanism of action

This technical guide provides an in-depth analysis of Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate , a specialized heteroaryl sulfonyl fluoride reagent. It functions as a "tunable warhead" in covalent drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate , a specialized heteroaryl sulfonyl fluoride reagent. It functions as a "tunable warhead" in covalent drug discovery, specifically leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]

Mechanism of Action, Reactivity Profile, and Experimental Application

Executive Technical Summary

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (M6FSPC) is a bifunctional pharmacophore used primarily in Targeted Covalent Inhibition (TCI) and Fragment-Based Drug Discovery (FBDD) .

Unlike traditional covalent warheads (e.g., acrylamides) that target highly nucleophilic cysteines via Michael addition, this molecule utilizes a sulfonyl fluoride (


)  warhead. It operates via the SuFEx  mechanism, allowing it to target non-cysteine residues—specifically Tyrosine (Tyr) , Lysine (Lys) , and Serine (Ser) —which were previously considered "undruggable" by covalent means.

The pyridine core serves two critical functions:

  • Electronic Activation: The electron-withdrawing nitrogen at the ortho position (relative to the sulfonyl group) destabilizes the sulfur center, enhancing electrophilicity beyond that of standard phenyl sulfonyl fluorides.

  • Synthetic Handle: The C2-methyl ester allows for facile coupling to ligand scaffolds, enabling the conversion of reversible binders into irreversible inhibitors.

Chemical Mechanism of Action: Proximity-Enabled SuFEx

The core mechanism is not a biological pathway, but a bioconjugation reaction that occurs within the protein binding pocket.

2.1 The SuFEx Reaction Cycle

The reaction follows a substitution mechanism at the hexavalent sulfur center. Unlike sulfonyl chlorides, which are highly reactive and hydrolytically unstable, the


 bond in M6FSPC is kinetically stable in aqueous plasma (pH 7.4) due to the high bond dissociation energy of S-F and the low polarizability of the fluoride ion.

Activation Requirement: The reaction is thermodynamically favorable but kinetically trapped. It requires either:

  • Proximity: Binding of the ligand places the

    
     within < 2-3 Å of a nucleophilic side chain.
    
  • Local Environment: A basic residue (e.g., Histidine) or the local protein environment assists in deprotonating the attacking nucleophile (e.g., Tyr-OH

    
     Tyr-O
    
    
    
    ).
2.2 Step-by-Step Mechanistic Pathway
  • Non-Covalent Binding: The pyridine-carboxylate scaffold (or its derivatized ligand) binds to the target protein pocket (

    
     driven).
    
  • Nucleophilic Attack: A specific residue (Tyr-O

    
    , Lys-NH
    
    
    
    ) attacks the Sulfur(VI) atom.
  • Transition State: The system passes through a trigonal bipyramidal transition state (Berry pseudorotation is theoretically possible but rapid).

  • Fluoride Departure: The fluoride ion (

    
    ) is expelled as the leaving group.
    
  • Covalent Adduct Formation: A stable sulfonate (

    
    ) or sulfonamide (
    
    
    
    ) bond is formed.

SuFEx_Mechanism cluster_env Protein Pocket Environment Ligand Ligand-M6FSPC (Reversible Binding) Complex Enzyme-Inhibitor Non-Covalent Complex Ligand->Complex Kd (Binding) Protein Target Protein (Nucleophile: Tyr/Lys) Protein->Complex TS Trigonal Bipyramidal Transition State Complex->TS Nucleophilic Attack (Proximity Driven) Product Covalently Inhibited Protein-Ligand Adduct TS->Product Bond Formation Fluoride Fluoride Ion (F-) Leaving Group TS->Fluoride Expulsion

Figure 1: The proximity-enabled SuFEx reaction pathway converting a reversible interaction into an irreversible covalent modification.

Critical Analysis: The "Pyridine Effect"

Why use this specific pyridine scaffold over a benzene derivative?

The Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is designed to balance stability and reactivity.

  • Inductive Effect (-I): The pyridine nitrogen is highly electronegative. By placing the sulfonyl group at the C6 position (ortho to N), the electron density is pulled away from the sulfur center.

  • Result: The Sulfur atom becomes more electrophilic (more positive character) compared to a phenyl sulfonyl fluoride.

  • Tunability: This makes M6FSPC reactive enough to modify Tyrosine (a weaker nucleophile than Cysteine) without being so reactive that it hydrolyzes in the bloodstream (a common failure mode of sulfonyl chlorides).

Comparative Reactivity Data

The following table summarizes the reactivity profile of M6FSPC relative to other common warheads.

Warhead TypeElectrophileTarget ResiduesStability (pH 7.4)Reactivity Driver
M6FSPC (Pyridine-SO

F)
Sulfur(VI) Tyr, Lys, His High (>24h) Proximity + Pyridine Activation
Phenyl Sulfonyl FluorideSulfur(VI)Tyr, LysVery HighProximity Only (Slower)
AcrylamideCarbon (Michael)Cys (Thiol)ModerateSoft Nucleophile Preference
Sulfonyl ChlorideSulfur(VI)Non-specificLow (Hydrolyzes)High Intrinsic Reactivity
Experimental Application: Covalent Fragment Screening

This protocol describes how to use M6FSPC as a "scout fragment" to identify druggable pockets on a target protein.

Objective: Determine if a target protein has accessible nucleophiles (Tyr/Lys) in a binding pocket.

Protocol: Intact Protein Mass Spectrometry Screening

Prerequisites:

  • Recombinant Target Protein (>90% purity).

  • M6FSPC (Stock: 100 mM in DMSO).

  • LC-MS (Q-TOF or Orbitrap).

Step-by-Step Methodology:

  • Preparation:

    • Dilute protein to 5 µM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers with primary amines (Tris) to prevent side reactions.

  • Incubation:

    • Add M6FSPC to protein solution at varying concentrations (50 µM, 100 µM, 500 µM).

    • Final DMSO concentration should be < 2%.

    • Incubate at 25°C and 37°C for timepoints: 1h, 4h, 24h.

  • Quenching (Optional but recommended):

    • If time-resolved data is needed, quench aliquots with 1% Formic Acid to denature protein and stop the reaction.

  • LC-MS Analysis:

    • Inject onto a C4 desalting column.

    • Elute with a steep Acetonitrile gradient (5% to 90% over 5 min).

    • Acquire MS data in positive ion mode.

  • Data Deconvolution:

    • Deconvolute raw spectra to zero-charge mass.

    • Validation Check: Look for a mass shift of +199.03 Da .

      • Calculation: Molecular Weight of M6FSPC (217.17) - Fluoride (19.[2]00) + Proton (1.007) = Mass Shift.

      • Note on Hydrolysis: If you see a shift corresponding to the sulfonic acid (hydrolysis product), the warhead is too reactive or the pH is too high.

Visualization of Screening Logic

Workflow cluster_analysis Hit Validation Start Target Protein (5 µM) Mix Add M6FSPC (10-100x Excess) Start->Mix Incubate Incubate 1-24h @ 37°C Mix->Incubate MS LC-MS Analysis (Intact Mass) Incubate->MS Decision Mass Shift Observed? MS->Decision Yes Hit: Covalent Adduct (+199 Da) Decision->Yes Yes No No Reaction Decision->No No Digest Digest Yes->Digest Trypsin Digest PeptideMap PeptideMap Digest->PeptideMap Peptide Mapping (Locate Tyr/Lys)

Figure 2: Screening workflow for validating M6FSPC binding events using mass spectrometry.

Synthetic Derivatization (Linker Strategy)

The "methyl ester" at the C2 position is a synthetic handle. It is rarely the final drug form.

  • Hydrolysis: The ester is hydrolyzed (LiOH/THF) to the corresponding carboxylic acid.

  • Coupling: The acid is coupled (using HATU/DIEA) to an amine-containing ligand (the "address" portion of the drug).

  • Result: A chimeric molecule where the ligand directs binding affinity, and the fluorosulfonyl pyridine acts as the irreversible "trap".

Safety and Stability Considerations
  • Hydrolytic Stability: M6FSPC is stable in DMSO and neutral buffers. However, it will slowly hydrolyze in basic buffers (pH > 8.5).

  • Non-Specific Reactivity: While "latent," high concentrations (>1 mM) can lead to non-specific labeling of surface lysines. Titration is critical to distinguish specific binding-driven labeling from promiscuous labeling.

References
  • SuFEx Click Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition.

  • Aryl Fluorosulfates in Proteomics: Chen, W., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein 5 by Covalent Modification of a Tyrosine. Journal of the American Chemical Society.

  • Inverse Drug Discovery: Jones, L. H. (2018). Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates.[5] Journal of the American Chemical Society.

  • Sulfonyl Pyridine Reactivity: Handa, K., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles.[6] Journal of the American Chemical Society.

Sources

Exploratory

Exploratory Screening with Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

A Technical Guide to SuFEx-Enabled Covalent Ligand Discovery Executive Summary This guide details the application of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate as a electrophilic probe for exploratory screening in d...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to SuFEx-Enabled Covalent Ligand Discovery

Executive Summary

This guide details the application of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate as a electrophilic probe for exploratory screening in drug discovery. Unlike traditional cysteine-targeting acrylamides, this molecule utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader spectrum of nucleophiles (Tyr, Lys, His, Ser) within the proteome.

The presence of the pyridine ring renders the sulfonyl fluoride moiety significantly more electrophilic than its benzene counterparts, making this probe a "privileged scaffold" for identifying cryptic pockets and allosteric sites that lack reactive cysteines. This guide outlines the mechanistic basis, library construction, and mass spectrometry-based screening protocols required to utilize this probe effectively.[1]

Part 1: The Probe Architecture & Mechanistic Logic

To screen effectively, one must understand the specific reactivity profile of the probe.[2] Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is not a random selection; it is a tuned electrophile.

1.1 Structural Reactivity Analysis
  • The Warhead (

    
    ):  The sulfonyl fluoride is a "sleeping beauty" warhead. It is thermodynamically stable in aqueous buffer (resisting hydrolysis) but kinetically reactive when positioned proximally to a nucleophile in a protein pocket.
    
  • The Scaffold (Pyridine): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (

    
    ) and mesomeric effect. This pulls electron density away from the sulfur atom at the C6 position, making it more electrophilic  than a standard phenyl sulfonyl fluoride.
    
  • The Handle (Methyl Ester): This is the diversification point. While the molecule can be screened "as is" (Fragment MW: ~219 Da), it is most powerful when the ester is hydrolyzed and coupled to diverse amines to create a SuFEx Fragment Library .

1.2 The SuFEx Reaction Mechanism

The reaction follows a substitution mechanism where the protein nucleophile attacks the sulfur center, ejecting fluoride.

SuFEx_Mechanism cluster_env Protein Microenvironment (H-Bond Activation) Probe Probe: Pyridine-SO2F TS Transition State (Pentacoordinate Sulfur) Probe->TS + Protein Protein Protein Nucleophile (Tyr-OH, Lys-NH2) Protein->TS Adduct Covalent Adduct (Protein-SO2-Pyridine) TS->Adduct Exchange Fluoride Leaving Group (F-) TS->Fluoride

Figure 1: The SuFEx mechanism.[3][4] The reaction is often accelerated by the local protein environment, such as hydrogen bonding to the sulfonyl oxygens, which further activates the sulfur center.

Part 2: Screening Strategy (Direct-to-Biology)

The most efficient way to utilize this molecule is via a Direct-to-Biology (D2B) or Intact Protein Mass Spectrometry workflow. This avoids the need for complex reporter tags (like biotin) which can sterically hinder fragment binding.

2.1 Workflow Overview
  • Library Generation: The methyl ester is reacted with a set of 50–100 diverse amines to create a library of 6-sulfonamidyl-pyridine fragments (optional but recommended).

  • Incubation: The probe (or library) is incubated with the target protein.

  • Detection: LC-MS is used to detect the mass shift corresponding to the covalent adduct.

Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis Start Methyl 6-(fluorosulfonyl) pyridine-2-carboxylate Diversification Amide Coupling (Create Library) Start->Diversification Hydrolysis + Amines QC QC: LC-MS Purity Check Diversification->QC Incubation Incubate with Target Protein (PBS, pH 7.4-8.0) QC->Incubation Quench Quench Reaction (Acidification/Denaturation) Incubation->Quench 24h @ 25°C LCMS Intact Protein LC-MS (Deconvolution) Quench->LCMS HitID Hit Identification (Mass Shift +200-400 Da) LCMS->HitID

Figure 2: High-throughput screening workflow utilizing the probe as a scaffold for library generation and subsequent mass spectrometry analysis.

Part 3: Detailed Experimental Protocol

This protocol describes the screening of the parent molecule or its derivatives against a purified protein target.[1]

3.1 Reagents & Buffer Conditions
  • Buffer: 50 mM HEPES or PBS, 150 mM NaCl, pH 7.4 – 8.0.

    • Note: Avoid TRIS buffer if possible, or keep pH < 7.5, as free amine in TRIS can react with highly reactive sulfonyl fluorides over long incubations.

  • Probe Stock: 100 mM in DMSO (anhydrous).

  • Protein: >90% purity, concentration 5–10 µM.

3.2 Step-by-Step Protocol
  • Preparation: Dilute the target protein to 5 µM in the assay buffer.

  • Dosing: Add the probe (from DMSO stock) to the protein solution.

    • Screening Concentration: 50 µM to 100 µM (10x to 20x excess).

    • DMSO Limit: Keep final DMSO concentration < 2% to avoid protein unfolding.

  • Incubation: Incubate at 25°C (Room Temp) for 4 to 24 hours.

    • Optimization: For highly reactive pyridine probes, check at 1 hour first.

  • Quenching:

    • Add Formic Acid to 1% final concentration (v/v) to protonate nucleophiles and stop the reaction.

    • Alternatively, use rapid spin-column desalting to remove excess probe.

  • Analysis (LC-MS):

    • Inject 1–2 µg of protein onto a C4 or C8 reverse-phase column.

    • Elute with a water/acetonitrile gradient (+0.1% formic acid).

    • Deconvolute the raw charge envelope to zero-charge mass.

3.3 Data Interpretation (The "Hit" Criteria)
ParameterObservationInterpretation
Mass Shift (

M)
+ [MW of Probe - 20 Da]Covalent Hit. The loss of HF (20 Da) confirms specific SuFEx labeling.
Labeling Efficiency > 50% modified proteinHigh Potency. Indicates specific binding pocket interaction.
Multiple Adducts + 2x, + 3x mass shiftNon-Specific. The probe is too reactive or the protein is unfolded (labeling surface residues).
No Shift Mass = Native ProteinNo Reaction. No suitable nucleophile is accessible in a binding pocket.
Part 4: Validation & Controls (Self-Validating System)

To ensure scientific integrity, you must distinguish between specific binding and non-specific "paint-bombing."

  • The "Dead" Probe Control: Synthesize the sulfonate or sulfonamide analog (replace

    
     with 
    
    
    
    or
    
    
    ). These should not label the protein. If they do, your chemistry is fundamentally different (e.g., ester transacylation).
  • Competition Assay: Pre-incubate the protein with a known reversible ligand (if available) or substrate. If the SuFEx probe labeling is reduced, it confirms the labeling is occurring within the active site or binding pocket.

  • Peptide Mapping: To identify the exact residue modified:

    • Digest the labeled protein with Trypsin/Chymotrypsin.

    • Run LC-MS/MS.[1][5]

    • Search data for the specific mass modification on Tyr, Lys, Ser, or His.

References
  • Dong, J., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][6][7] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2022). SuFEx Chemistry in Chemical Biology and Drug Discovery. ACS Chemical Biology, 17(11), 3009–3013. Link

  • Mortenson, P. N., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins Targeted by Electrophilic Fragments. Journal of the American Chemical Society, 140(1), 200–210. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.[8] Link

Sources

Foundational

Fundamental Reactivity of Fluorosulfonyl Pyridines: From Deoxyfluorination Reagents to SuFEx Warheads

Topic: Fundamental Reactivity of Fluorosulfonyl Pyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The resurgence of sulfonyl fluoride...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fundamental Reactivity of Fluorosulfonyl Pyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resurgence of sulfonyl fluorides in modern discovery chemistry is largely driven by the Sulfur-Fluoride Exchange (SuFEx) paradigm.[1] Within this class, fluorosulfonyl pyridines occupy a unique and bifurcated reactivity landscape. Unlike their benzene analogs, these heteroaryl sulfonyl fluorides can function as either (1) highly selective deoxyfluorination reagents (transferring fluorine to a substrate) or (2) tunable covalent warheads (ligating the sulfonyl group to a target).

This guide deconstructs the electronic and mechanistic principles governing these divergent pathways, providing researchers with the rationale to select the correct isomer (2-, 3-, or 4-substituted) for their specific application.

Part 1: The Chemotype – Electronic & Structural Properties

The reactivity of fluorosulfonyl pyridines is dictated by the interplay between the electron-deficient pyridine ring and the sulfonyl fluoride electrophile. The position of the nitrogen atom relative to the sulfonyl group is the primary determinant of stability and reaction outcome.

Isomer-Dependent Reactivity Profile[1][2]
IsomerElectronic CharacterPrimary ApplicationStability Profile
2-Fluorosulfonyl Pyridine Hyper-Electrophilic. The adjacent nitrogen exerts strong inductive (-I) and resonance (-R) withdrawal.[1][2] The N-lone pair can assist in specific activation mechanisms.Deoxyfluorination Reagent (PyFluor). Acts as a leaving group to install fluorine.[1][2][3][4][5]High thermal stability, but hydrolytically sensitive compared to 3-isomer.
3-Fluorosulfonyl Pyridine Moderate Electrophilicity. Nitrogen is in a meta-like relationship, exerting only inductive withdrawal.[1][2]SuFEx Warhead / Linker. Ideal for stable covalent tethering to proteins or building blocks.[1][2]Very high stability (thermal & hydrolytic).[1][2] "Goldilocks" zone for SuFEx.
4-Fluorosulfonyl Pyridine High Electrophilicity. Strong resonance withdrawal (-R) similar to the 2-isomer, but lacks the ortho-nitrogen effect.[1][2]Aggressive SuFEx Warhead. Used when faster kinetics are required than the 3-isomer can provide.[1][2]Lower stability than 3-isomer; prone to hydrolysis in basic media.[1][2]
The "Reagent vs. Warhead" Dichotomy

The critical distinction in this field is the fate of the S-F bond:

  • As a Reagent (e.g., PyFluor): The pyridine ring activates the sulfur to accept an alcohol nucleophile, forming a sulfonate intermediate. Crucially, the S-O bond is weaker than the C-F bond formed subsequently, driving the release of the sulfonyl group.

  • As a Warhead (SuFEx): The goal is to form a stable S-N or S-O bond (sulfonamide/sulfonate). The 3-isomer is preferred here because it is reactive enough to exchange fluoride but stable enough to resist subsequent hydrolysis or displacement.[1][2]

Part 2: Mechanism A – The Fluorinating Agent (PyFluor)

The 2-pyridinesulfonyl fluoride (PyFluor) has displaced DAST as a preferred reagent for deoxyfluorination due to its thermal stability and high selectivity (avoiding elimination side products).[1][2][6]

Mechanistic Workflow

The reaction requires a strong base (typically DBU or MTBD) to activate the alcohol substrate.[4][5]

  • Activation: The base deprotonates the alcohol (ROH).[1]

  • Sulfonylation: The alkoxide attacks the sulfur center of PyFluor.[1] The 2-pyridyl group makes the sulfur highly electrophilic, facilitating the expulsion of fluoride (F⁻).

  • Displacement (The Key Step): The released fluoride ion, now "naked" or loosely ion-paired with the protonated base, attacks the alkyl group of the transient pyridinesulfonate ester in an S_N2 fashion.

  • Driving Force: The formation of the strong C-F bond and the release of the stable pyridine-2-sulfonate anion.[1][2]

Visualization: PyFluor Deoxyfluorination Cycle[1]

PyFluor_Mechanism Substrate Alcohol Substrate (R-OH) Intermediate Transient Sulfonate (2-Py-SO2-OR) + [DBU-H]+ F- Substrate->Intermediate Activation & Sulfonylation Reagent PyFluor (2-Py-SO2F) Reagent->Intermediate Activation & Sulfonylation Base Base (DBU) Base->Intermediate Activation & Sulfonylation Product Alkyl Fluoride (R-F) Intermediate->Product SN2 Displacement (Inversion of Config) Intermediate->Product Byproduct Pyridine Sulfonate Salt Intermediate->Byproduct Leaving Group

Caption: The PyFluor cycle converts alcohols to fluorides via a transient sulfonate ester, driven by the nucleophilic return of the fluoride ion.

Part 3: Mechanism B – The SuFEx Connector

When the goal is ligation (e.g., covalent protein inhibition or library synthesis), the 3- or 4-fluorosulfonyl pyridines are employed. Here, the S-F bond is the "handle" for click chemistry.[7]

Protein Targeting (Lysine/Tyrosine)

Fluorosulfonyl pyridines are "privileged" electrophiles for covalent inhibition because they are largely inert to free thiols (cysteine) and water under physiological conditions but react specifically with:

  • Tyrosine (Phenols): Via SuFEx, often requiring local environment activation or proximity.

  • Lysine (Amines): Forming stable sulfonamides.[1][2]

The 3-isomer is often the starting point for drug design.[1][2] It provides a balance of reactivity: it is not so reactive that it hydrolyzes in plasma (like some sulfonyl chlorides), but it will react with a nucleophile positioned within a binding pocket.

Visualization: SuFEx-Mediated Ligation

SuFEx_Ligation Warhead 3-Fluorosulfonyl Pyridine (Warhead) TS Transition State (Hypervalent Sulfur) Warhead->TS Binding & Proximity Target Protein Target (Lys-NH2 or Tyr-OH) Target->TS Conjugate Covalent Adduct (Sulfonamide/Sulfonate) TS->Conjugate S-F Exchange Fluoride F- (Leaving Group) TS->Fluoride

Caption: SuFEx ligation retains the sulfur-carbon bond, creating a stable covalent tether between the pyridine scaffold and the biological target.[1][2]

Part 4: Experimental Protocols

Protocol: One-Pot Synthesis of Fluorosulfonyl Pyridines

Adapted from Cornella et al. and recent SuFEx literature.[1][2]

Rationale: Direct conversion of sulfonamides avoids the unstable sulfonyl chloride intermediate.[1] Scope: Applicable to 3- and 4-isomers.[1][2]

Reagents:

  • Pyridyl Sulfonamide substrate (1.0 equiv)

  • Pyrylium Tetrafluoroborate (Pyry-BF4) (1.5 equiv) - Activator[1][2]

  • MgCl₂ (1.5 equiv) - Lewis Acid Catalyst[1][2]

  • KF (6.0 equiv) - Fluoride Source[1][2]

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Activation: Charge a reaction vial with the sulfonamide, Pyry-BF4, and MgCl₂. Add MeCN.

  • Heating: Stir at 60 °C for 2-4 hours. Mechanism: The amino group of the sulfonamide attacks the pyrylium, converting it into a good leaving group.

  • Fluorination: Add KF and water (trace, or as part of the workup/quenching logic depending on specific variant) or simply add KF and continue stirring. Note: In the Cornella protocol, KF is added to the same pot.[8]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] The sulfonyl fluoride is typically stable enough for column chromatography (silica gel, Hex/EtOAc).

Protocol: PyFluor-Mediated Deoxyfluorination

Standard protocol for converting a secondary alcohol to a fluoride.[1][2]

Reagents:

  • Alcohol substrate (1.0 equiv)[5]

  • PyFluor (2-pyridinesulfonyl fluoride) (1.2 equiv)[1][2]

  • DBU (1.8 equiv)

  • Solvent: Toluene or Et₂O (Polar solvents like THF can increase elimination byproducts).[1][2]

Step-by-Step:

  • Setup: Dissolve the alcohol in anhydrous Toluene (0.5 M) in a sealed vial.

  • Addition: Add DBU, followed by PyFluor.[1][3] Caution: Mild exotherm possible.[1][2]

  • Reaction: Stir at Room Temperature (23 °C) for 18–24 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1][2] You should see the disappearance of the alcohol and the transient formation of the sulfonate (if monitoring early), followed by the fluoride product.

  • Purification: Quench with dilute HCl (to remove DBU and pyridine byproducts). Extract with Et₂O.[1][2] Concentrate and purify via silica gel chromatography.

Part 5: References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[9] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[6][9][10][11] Journal of the American Chemical Society, 137(30), 9571–9574. Link

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][12] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Perez-Palau, M., Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497–2500. Link

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for Covalent Protein Modification.[1][2][13] ACS Chemical Biology, 8, 2483–2491. Link

Sources

Exploratory

Technical Guide: Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

The following technical guide details the chemical identity, synthesis, and application of Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate , a specialized bifunctional building block for Sulfur-Fluoride Exchange (SuFEx)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate , a specialized bifunctional building block for Sulfur-Fluoride Exchange (SuFEx) click chemistry.

A Bifunctional SuFEx Hub for Covalent Drug Discovery

Part 1: Executive Summary

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is a heteroaromatic SuFEx "hub" designed for high-precision covalent functionalization. Unlike traditional sulfonyl chlorides, which are prone to hydrolysis and non-specific reactivity, this sulfonyl fluoride derivative exhibits the unique "sleeping beauty" reactivity profile characteristic of SuFEx chemistry: it remains inert to reduction and thermolysis but reacts selectively with nucleophiles (e.g., tyrosine residues, amines) under specific activation conditions.

This compound features two distinct reactive handles:[1]

  • C2-Methyl Ester: A standard electrophile for amidation or reduction, allowing attachment to a ligand or scaffold.

  • C6-Sulfonyl Fluoride: A latent electrophile for covalent protein modification or late-stage diversification via SuFEx.

Part 2: Chemical Identity & Properties[2][3]

PropertySpecification
IUPAC Name Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate
Common Synonyms Methyl 6-(fluorosulfonyl)picolinate; 6-SO2F-Picolinate
CAS Number 2137627-27-9
Molecular Formula C₇H₆FNO₄S
Molecular Weight 219.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Acetone; sparingly soluble in water
Stability Stable to hydrolysis at neutral pH; resistant to reduction

Part 3: Synthesis & Manufacturing

The synthesis of Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is typically achieved via a three-step sequence starting from commercially available methyl 6-bromopicolinate. This route ensures high regioselectivity and avoids the use of unstable intermediates.

Synthesis Protocol

Step 1: Thiolation (Nucleophilic Aromatic Substitution)

  • Reagents: Methyl 6-bromo-2-pyridinecarboxylate, Benzyl mercaptan (BnSH), Sodium Hydride (NaH).

  • Solvent: THF or DMF (anhydrous).

  • Conditions: 0°C to RT, 2-4 hours.

  • Mechanism: The thiolate anion displaces the bromide at the C6 position.

  • Product: Methyl 6-(benzylthio)picolinate.

Step 2: Oxidative Chlorination

  • Reagents: N-Chlorosuccinimide (NCS), HCl (2M) or Chlorine gas (Cl₂).

  • Solvent: Acetonitrile/Water (4:1).

  • Conditions: <10°C, vigorous stirring.

  • Mechanism: Oxidative cleavage of the S-benzyl bond to form the sulfonyl chloride.

  • Product: Methyl 6-(chlorosulfonyl)picolinate (Intermediate).

Step 3: Fluorination (SuFEx Installation)

  • Reagents: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF).

  • Solvent: Acetonitrile/Water.

  • Conditions: RT, overnight.

  • Mechanism: Halogen exchange. The bifluoride anion (FHF⁻) acts as a nucleophilic source of F⁻, displacing the chloride. The resulting S-F bond is significantly stronger (approx. 130 kcal/mol) and more stable than the S-Cl bond.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 6-bromo- picolinate Step1 Methyl 6-(benzylthio) picolinate Start->Step1 BnSH, NaH THF, 0°C Step2 Methyl 6-(chlorosulfonyl) picolinate Step1->Step2 NCS, HCl MeCN/H2O Final Methyl 6-(fluorosulfonyl) picolinate (CAS 2137627-27-9) Step2->Final KHF2 MeCN, RT

Caption: Figure 1. Synthetic route from bromo-precursor to the SuFEx-enabled sulfonyl fluoride.

Part 4: Reactivity Profile & SuFEx Mechanism

The core value of this compound lies in the Sulfur(VI)-Fluoride Exchange (SuFEx) mechanism. Unlike sulfonyl chlorides, sulfonyl fluorides possess a unique balance of stability and reactivity.

The "Sleeping Beauty" Effect

The S-F bond is thermodynamically stable due to the high bond dissociation energy and the low polarizability of fluorine. It resists:

  • Reduction: Compatible with Pd-catalyzed cross-couplings elsewhere on the molecule.

  • Hydrolysis: Stable in aqueous buffers at physiological pH.

  • Thermolysis: Often stable up to 150°C.

Activation Mechanism

Reactivation occurs only in the presence of specific activators:

  • H-bonding Assistance: In protein environments, the local microenvironment (e.g., oxyanion hole) can activate the S-F bond for nucleophilic attack by Tyrosine or Serine.

  • Si-F Bond Formation: In synthetic chemistry, silyl ethers (R-OTMS) react with the sulfonyl fluoride catalyzed by DBU or BEMP. The formation of the extremely strong Si-F bond drives the reaction.

Electronic Tuning

The pyridine ring is electron-deficient. Placing the sulfonyl fluoride at the C6 position (ortho to the ring nitrogen) further withdraws electron density from the sulfur center via induction. This makes the sulfur atom more electrophilic compared to a standard benzene sulfonyl fluoride, enhancing its reactivity toward protein nucleophiles without sacrificing bench stability.

SuFExMechanism Reagent Sulfonyl Fluoride (Electrophile) Transition Pentacoordinate Transition State Reagent->Transition Activation (Microenvironment) Protein Protein-Tyr-OH (Nucleophile) Protein->Transition Activation (Microenvironment) Product Sulfonate Ester (Covalent Adduct) Transition->Product S-F Bond Cleavage HF HF / Fluoride Ion Transition->HF

Caption: Figure 2. SuFEx mechanism showing nucleophilic attack at the hexavalent sulfur center.

Part 5: Applications in Drug Discovery

Covalent Fragment Screening

Researchers use Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate to synthesize libraries of "covalent probes."

  • Workflow: The methyl ester is hydrolyzed and coupled to diverse amine "warheads" or scaffolds.

  • Screening: These probes are incubated with a target protein.

  • Hit Identification: Mass spectrometry identifies proteins where the probe has covalently modified a specific residue (usually Tyrosine or Lysine), validating a binding pocket.

Late-Stage Functionalization

Because the -SO₂F group is stable, it can be carried through multi-step synthesis (e.g., amide coupling at the ester site) and activated only at the final step to click onto a protein or a surface.

Part 6: Safety & Handling

While more stable than sulfonyl chlorides, sulfonyl fluorides are potent electrophiles and should be treated as potential alkylating agents .

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319). Potential respiratory sensitizer.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.

  • Deactivation: Excess sulfonyl fluoride can be quenched with a solution of amine (e.g., morpholine) and base.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • ChemSRC. (2023). "Methyl 6-(fluorosulfonyl)picolinate - CAS 2137627-27-9." Chemical Database.[2] Link

  • Vertex Pharmaceuticals. (2022). "Modulators of Cystic Fibrosis Transmembrane Conductance Regulator." World Intellectual Property Organization (WO2022076622A2). (Describes synthesis of the chlorosulfonyl precursor). Link[3]

  • Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate for Covalent Ligand Screening

Introduction: The Ascendancy of Covalent Probes in Drug Discovery The paradigm of drug discovery has seen a resurgence in the strategic application of covalent inhibitors. These molecules, capable of forming a stable, lo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Covalent Probes in Drug Discovery

The paradigm of drug discovery has seen a resurgence in the strategic application of covalent inhibitors. These molecules, capable of forming a stable, long-lasting bond with their protein targets, offer distinct advantages in terms of potency, duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent binders.[1] At the heart of this strategy lies the "warhead," an electrophilic functional group engineered to react with specific nucleophilic amino acid residues on the target protein.

Among the diverse arsenal of covalent warheads, sulfonyl fluorides (SFs) have emerged as a "privileged" class.[2] Their well-balanced reactivity and stability in aqueous environments make them ideal for biological applications.[2] Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is highly dependent on the local microenvironment of the protein binding pocket, offering a pathway to achieving high target selectivity.[3] SFs are known to react with a range of nucleophilic residues, including serine, threonine, lysine, tyrosine, and histidine, thereby expanding the scope of the "druggable" proteome beyond the more commonly targeted cysteine residues.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate , a novel fragment-like covalent probe, in screening campaigns to identify and validate novel protein targets. We will delve into the rationale behind its design, its anticipated reactivity profile, and provide detailed protocols for its application in both biochemical and cellular contexts.

The Probe: Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is a small, synthetically accessible fragment designed for covalent ligand screening. Its structure incorporates key features that make it an attractive tool for hit discovery:

  • The Sulfonyl Fluoride (SF) Warhead: This is the reactive center of the molecule, poised for covalent bond formation with nucleophilic amino acid residues.

  • The Pyridine Scaffold: The electron-withdrawing nature of the pyridine ring is expected to modulate the reactivity of the sulfonyl fluoride, fine-tuning its electrophilicity for optimal performance in a biological milieu. The pyridine core also provides a vector for future elaboration and optimization of hit compounds.[5]

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, offering a handle for further chemical modification or for exploring additional interactions within a binding pocket.

Plausible Synthesis

A 6-aminopyridine-2-carboxylic acid B Methyl 6-aminopyridine-2-carboxylate A->B Esterification (MeOH, H+) C Methyl 6-diazoniumpyridine-2-carboxylate salt B->C Diazotization (NaNO2, HCl) D Methyl 6-(sulfonyl chloride)pyridine-2-carboxylate C->D Sulfonylchlorination (SO2, CuCl2) E Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate D->E Fluorination (KF)

Caption: Plausible synthetic route for methyl 6-(fluorosulfonyl)pyridine-2-carboxylate.

Reactivity and Selectivity of Sulfonyl Fluorides

The utility of a covalent probe is dictated by its reactivity profile. An ideal probe is sufficiently stable in aqueous buffers to allow for experimental manipulation but reactive enough to engage its target in a reasonable timeframe. The reactivity of aryl sulfonyl fluorides can be tuned by the electronic properties of the aromatic ring.[7] Electron-withdrawing substituents generally increase the electrophilicity of the sulfur atom, enhancing its reactivity.

Table 1: Anticipated Reactivity of Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate with Nucleophilic Amino Acids

Amino AcidNucleophilic GroupExpected ReactivityRationale
TyrosinePhenolic hydroxylHighThe electron-rich phenolate is a potent nucleophile for sulfonyl fluorides.[2][8]
LysineEpsilon-aminoModerate to HighThe primary amine of lysine is a good nucleophile, and its reactivity is often enhanced in specific binding pockets.[4]
SerinePrimary hydroxylModerateWhile less nucleophilic than tyrosine, serine residues in the active sites of enzymes can be highly reactive towards sulfonyl fluorides.[2]
ThreonineSecondary hydroxylLowerSteric hindrance and lower nucleophilicity compared to serine generally result in lower reactivity.
HistidineImidazole ringModerateThe imidazole side chain can act as a nucleophile, particularly when deprotonated.[4]
CysteineThiolHighAlthough sulfonyl fluorides can react with cysteine, the resulting thio-sulfonate ester can be unstable.[9]

Experimental Protocols

Protocol 1: In Vitro Screening by Intact Protein Mass Spectrometry

This protocol outlines a primary screen to identify covalent binding of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate to a purified protein of interest.

Objective: To detect the formation of a covalent adduct between the probe and the target protein.

Materials:

  • Purified target protein (1-10 µM in a suitable buffer, e.g., 50 mM HEPES, pH 7.4)

  • Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (10 mM stock in DMSO)

  • LC-MS grade water, acetonitrile, and formic acid

  • C4 ZipTips or equivalent for desalting

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine the target protein solution with the probe to a final concentration of 10-100 µM.

    • Include a vehicle control (DMSO) incubation.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Quenching and Desalting:

    • Quench the reaction by adding 0.1% formic acid.

    • Desalt the protein sample using a C4 ZipTip according to the manufacturer's protocol.

  • LC-MS Analysis:

    • Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using a suitable C4 column.

    • Acquire data in positive ion mode over a mass range that encompasses the unmodified and modified protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the protein species.

    • A mass shift corresponding to the molecular weight of the probe (minus HF) indicates covalent adduct formation.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Analysis A Purified Protein + Probe B Incubate (e.g., 37°C, 1-4h) A->B C Quench & Desalt B->C D LC-MS Analysis (Intact Mass) C->D E Data Deconvolution D->E F Identify Mass Shift E->F G Confirm Covalent Adduct F->G

Caption: Workflow for in vitro screening by intact protein mass spectrometry.

Protocol 2: Identification of Modification Site by Peptide Mapping

Following the confirmation of covalent binding, this protocol is used to identify the specific amino acid residue(s) modified by the probe.

Objective: To pinpoint the site of covalent modification on the target protein.

Materials:

  • Covalently modified protein sample from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample (e.g., with urea or by heating).

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate free cysteine residues with IAA in the dark.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest).

    • Specify a variable modification corresponding to the mass of the adducted probe on the potential target residues (Tyr, Lys, Ser, Thr, His).

    • Identify the peptide(s) containing the mass modification and confirm the site of adduction from the MS/MS fragmentation pattern.[10]

A Covalent Adduct B Denature, Reduce, Alkylate A->B C Tryptic Digestion B->C D LC-MS/MS Analysis C->D E Database Search (with variable modification) D->E F Identify Modified Peptide & Site E->F

Caption: Workflow for modification site identification by peptide mapping.

Protocol 3: Cellular Target Engagement using Chemoproteomics

This protocol describes a competitive profiling experiment to identify the cellular targets of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate in a complex proteome. This requires the synthesis of an alkyne-tagged version of the probe.

Objective: To identify the protein targets of the probe in a cellular context.

Materials:

  • Live cells (e.g., HEK293T)

  • Alkyne-tagged methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

  • Untagged methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (for competition)

  • Lysis buffer

  • Azide-biotin tag

  • Click chemistry reagents (e.g., copper(I) source, ligand)

  • Streptavidin beads

  • On-bead digestion reagents (trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Treatment:

    • Treat cells with the alkyne-tagged probe.

    • In a separate sample, pre-incubate cells with an excess of the untagged probe before adding the alkyne-tagged probe (competitive displacement).

    • Include a vehicle control (DMSO).

  • Cell Lysis and Click Chemistry:

    • Harvest and lyse the cells.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.[11]

  • Enrichment of Labeled Proteins:

    • Incubate the biotinylated proteome with streptavidin beads to enrich for probe-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and LC-MS/MS:

    • Digest the enriched proteins with trypsin while they are still bound to the beads.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the enriched proteins by searching the MS/MS data against a protein database.

    • Quantify the relative abundance of proteins in the different samples (e.g., using label-free quantification).

    • True targets will be enriched in the probe-treated sample and depleted in the competitor-treated sample.[11]

cluster_cell Cellular Treatment cluster_biochem Biochemical Processing cluster_ms Mass Spectrometry & Analysis A Live Cells + Alkyne-Probe D Cell Lysis A->D B Live Cells + Competitor -> Alkyne-Probe B->D C Live Cells + DMSO C->D E Click Chemistry (Biotin-Azide) D->E F Streptavidin Enrichment E->F G On-Bead Digestion F->G H LC-MS/MS G->H I Protein ID & Quantification H->I J Identify Competed Proteins (Targets) I->J

Caption: Chemoproteomic workflow for cellular target identification.

Conclusion

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate represents a valuable addition to the chemical biologist's toolbox for covalent ligand discovery. Its compact size, tunable reactivity, and synthetic tractability make it an excellent starting point for fragment-based screening campaigns. The protocols outlined in this application note provide a roadmap for researchers to effectively utilize this and similar sulfonyl fluoride-based probes to identify and validate novel protein targets, ultimately accelerating the development of new therapeutics. The combination of intact protein mass spectrometry for initial hit identification, followed by peptide mapping for site localization and chemoproteomics for cellular target engagement, constitutes a robust and comprehensive strategy for advancing covalent drug discovery programs.

References

  • Grygorenko, O. O., Radchenko, D. S., & Zozulya, S. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS combinatorial science, 20(12), 727–734. [Link]

  • Hocking, B., & Rudd, D. (2023). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. RSC Medicinal Chemistry, 14(11), 2035-2059. [Link]

  • A-Rassoul, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Zhang, Y., et al. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science. [Link]

  • Hall, B. S., et al. (2020). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. Communications Chemistry, 3(1), 1-10. [Link]

  • Grygorenko, O. O., et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science, 20(12), 727-734. [Link]

  • Robers, M. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(21), 8123-8134. [Link]

  • van der Woude, H., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature protocols, 13(7), 1515-1534. [Link]

  • Yang, T. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • Domainex. (n.d.). The reemergence of covalent compounds: Domainex's approach to covalent fragment screening. Domainex. [Link]

  • Witte, M. D., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & biology, 20(4), 541–548. [Link]

  • Kelly, J. S., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1968-1980. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659. [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]

  • IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link]

  • Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical chemistry, 95(5), 2846–2854. [Link]

  • Wang, Y., et al. (2024). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020. [Link]

  • Johnson, C. W., et al. (2024). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. bioRxiv. [Link]

  • Issa, F., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Molecular pharmaceutics, 20(2), 1056–1065. [Link]

  • Tlili, A., & Cornella, J. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Synthesis, 53(19), 3469-3482. [Link]

  • Mukherjee, H., et al. (2020). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 18(1), 138-146. [Link]

  • Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1056-1065. [Link]

  • Ochędzan-Siodłak, W., et al. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives as Potential Chemosensors. Molecules, 23(12), 3121. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 21. [Link]

  • Deuther-Conrad, W., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear medicine and biology, 38(1), 13–17. [Link]

  • Nguyen, J., Liu, X., & Lauber, M. (n.d.). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Waters. [Link]

  • Science of Synthesis. (2006). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 20b. Georg Thieme Verlag. [Link]

  • Reddy, T. J., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystal Studies. Chemical Sciences Journal, 8(3). [Link]

  • Eureka. (2021, July 23). Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. Eureka. [Link]

  • Google Patents. (1987).
  • PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Cardenas, J. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials [Master's thesis, Illinois State University]. ISU ReD: Research and eData. [Link]

  • Rivera-Chávez, J., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4503. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions in methyl 6-(fluorosulfonyl)pyridine-2-carboxylate synthesis

Technical Support Center: Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate Ticket ID: SUFEX-PY-006 Subject: Troubleshooting Synthesis & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

Ticket ID: SUFEX-PY-006 Subject: Troubleshooting Synthesis & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is a high-value bifunctional scaffold. It serves as a SuFEx (Sulfur-Fluoride Exchange) hub due to the latent reactivity of the sulfonyl fluoride, while the methyl ester provides a handle for conventional acyl substitution.

The Core Challenge: The synthesis is often deceptively difficult not because the final product is unstable, but because the intermediates are fragile. The primary failure mode is the extrusion of


  from the sulfonyl chloride intermediate, a reaction specific to pyridine-2-sulfonyl species, leading to the formation of the "dead" byproduct methyl 6-chloropyridine-2-carboxylate.

Part 1: Critical Failure Modes (The "Why")

Before troubleshooting, you must understand the invisible competition occurring in your flask.

The "Extrusion" Trap (Specific to 2-Pyridyl Systems)

Unlike phenyl sulfonyl chlorides, pyridine-2-sulfonyl chlorides are inherently unstable. The lone pair on the pyridine nitrogen can facilitate the elimination of sulfur dioxide (


), collapsing the sulfonyl chloride into a chemically inert chloropyridine.
  • Symptom: You isolate a white solid that looks correct by TLC but lacks the sulfonyl peaks in NMR.

  • Trigger: High temperatures (

    
    ) or prolonged storage of the chloride intermediate.
    
The "Saponification" Risk

The methyl ester at position 2 is electron-deficient due to the pyridine ring, making it highly susceptible to hydrolysis.

  • Symptom: Appearance of a broad singlet at ~11-13 ppm (COOH) in

    
     NMR and loss of the methyl singlet (~4.0 ppm).
    
  • Trigger: Using basic fluoride sources (like naked KF) in aqueous media without pH buffering.

The "Phase" Barrier

The conversion of Sulfonyl-Cl


 Sulfonyl-F is a halide exchange. Metal fluorides (KF, CsF) are insoluble in organic solvents (DCM, THF), while the organic substrate is insoluble in water.
  • Symptom: Reaction stalls at 50% conversion; mixture of chloride and fluoride observed.

  • Trigger: Lack of Phase Transfer Catalyst (PTC) or improper solvent choice.

Part 2: Visualizing the Battlefield

The following diagram maps the reaction pathway and the specific points where side reactions hijack the synthesis.

ReactionPathways Start Methyl 6-mercapto pyridine-2-carboxylate Inter Intermediate: Sulfonyl CHLORIDE Start->Inter Oxidative Chlorination (NCS/HCl or Cl2) < 0°C Product Target: Sulfonyl FLUORIDE Inter->Product F- Exchange (KHF2/MeCN) Rapid DeadEnd1 Side Product A: 6-Chloro-pyridine (SO2 Extrusion) Inter->DeadEnd1 Heat (>0°C) or Time (>1h) DeadEnd2 Side Product B: Sulfonic Acid (Hydrolysis) Inter->DeadEnd2 Water w/o Buffer DeadEnd3 Side Product C: Carboxylic Acid (Ester Saponification) Product->DeadEnd3 High pH (Basic F-)

Caption: Reaction pathway showing the critical instability of the sulfonyl chloride intermediate (Yellow) and its divergence into specific side products (Red).

Part 3: Troubleshooting Guide (FAQs)

Issue A: "My product is a mixture of Sulfonyl Fluoride and Chloropyridine."

Diagnosis: Thermal decomposition of the sulfonyl chloride intermediate. The Science: The transition state for


 extrusion is lowered in 2-substituted pyridines. If you generated the sulfonyl chloride and let it sit, or used a rotary evaporator bath 

, the chloride ejected

. The Fix:
  • Telescope the reaction: Do not isolate the sulfonyl chloride.

  • Keep it Cold: Perform the oxidative chlorination at

    
    .
    
  • Rapid Exchange: Add the fluoride source immediately after chloride formation.

Issue B: "I see significant carboxylic acid formation."

Diagnosis: Base-mediated ester hydrolysis. The Science: Traditional protocols use Potassium Fluoride (KF). Commercial KF often contains


 impurities or generates hydroxide in wet solvents. The electron-poor pyridine ester hydrolyzes rapidly at pH > 9.
The Fix: 
  • Switch to KHF2 (Potassium Bifluoride): The bifluoride anion (

    
    ) is nucleophilic but the salt is acidic/neutral (pH ~3-4), protecting the ester.
    
  • Avoid aqueous bases: Do not use NaOH/KOH for the initial thiol oxidation if possible.

Issue C: "The reaction is sluggish; Cl-to-F exchange is incomplete."

Diagnosis: Poor solubility (Lattice Energy Barrier). The Science: The lattice energy of KF is high. Without a mediator, fluoride ions remain trapped in the solid phase, unable to react with the organic chloride. The Fix:

  • Solvent System: Use Acetonitrile (MeCN) with a trace of water (or 18-crown-6 if strictly anhydrous).

  • Concentration: High concentration favors the bimolecular substitution.

Part 4: The "Gold Standard" Protocol

This protocol is designed to bypass the instability of the sulfonyl chloride by using a "One-Pot, Two-Step" approach with buffered fluorination.

Reagents:

  • Starting Material: Methyl 6-mercaptopyridine-2-carboxylate (or the disulfide).

  • Oxidant: N-Chlorosuccinimide (NCS) + HCl (2M in ether) OR

    
     gas.
    
  • Fluorinating Agent: Potassium Bifluoride (

    
    ).[1][2]
    
  • Solvent: Acetonitrile (

    
    ) / Water.[1]
    

Step-by-Step Methodology:

  • Oxidative Chlorination (The Cold Step):

    • Dissolve the thiol/disulfide in

      
       and cool to 
      
      
      
      (Ice/Salt bath).
    • Add NCS (3.0 equiv) and HCl (catalytic). Stir vigorously.

    • Checkpoint: Monitor by TLC. Disappearance of thiol should be rapid (< 30 mins). DO NOT let the temperature rise.

    • Critical: Do not attempt to isolate the sulfonyl chloride.

  • Fluorination (The Stabilization Step):

    • Prepare a saturated solution of

      
       (4.0 equiv) in water (minimal volume).
      
    • Add this solution dropwise directly to the cold reaction mixture.

    • Allow the mixture to warm to Room Temperature (

      
      ).
      
    • Stir for 2-4 hours.

  • Workup (The Separation):

    • Dilute with EtOAc and wash with water.

    • Wash the organic layer with sat.

      
       (to remove succinimide and excess acid) quickly to avoid ester hydrolysis.
      
    • Dry over

      
       and concentrate in vacuo (Bath 
      
      
      
      ).

Data Comparison: Fluorinating Agents

ReagentpH ProfileEster StabilityReaction RateRecommendation
KF (Naked) Basic (pH 9-10)PoorSlow (insoluble)❌ Avoid
TBAF BasicVery PoorFast❌ Avoid (Hydrates ester)
KHF2 Acidic/Neutral (pH 3-4)Excellent Fast Preferred
ZnF2 NeutralGoodVery Slow⚠️ Too slow for unstable Cl

Part 5: Logic Flow for Troubleshooting

Use this decision tree to diagnose failed experiments.

Troubleshooting Obs Observation: Low Yield CheckNMR Check 1H NMR Obs->CheckNMR Res1 Peak at ~11-13 ppm? (COOH) CheckNMR->Res1 Res2 Missing SO2F peaks? Only aromatic signals? CheckNMR->Res2 Res3 Mixture of Cl and F? CheckNMR->Res3 Sol1 Ester Hydrolysis. Switch to KHF2. Reduce workup pH. Res1->Sol1 Sol2 SO2 Extrusion. Keep Temp < 0°C. Do not isolate Chloride. Res2->Sol2 Sol3 Incomplete Exchange. Add 18-Crown-6 or Increase KHF2 eq. Res3->Sol3

Caption: Decision tree for diagnosing spectral anomalies in the crude reaction mixture.

References

  • Sharpless, K. B., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Dong, J., et al. (2014). Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides and Fluorides.[1][4][6][7][8] Organic Letters, 16(16), 4224–4227.

  • Shevchuk, O. I., et al. (2025).[9] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084.

Sources

Optimization

Technical Support Center: Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

A Guide to Preventing, Detecting, and Troubleshooting Hydrolysis Welcome to the technical support resource for methyl 6-(fluorosulfonyl)pyridine-2-carboxylate. As Senior Application Scientists, we have compiled this guid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing, Detecting, and Troubleshooting Hydrolysis

Welcome to the technical support resource for methyl 6-(fluorosulfonyl)pyridine-2-carboxylate. As Senior Application Scientists, we have compiled this guide based on foundational chemical principles and extensive laboratory experience. This document is designed to provide researchers, chemists, and drug development professionals with the in-depth knowledge required to ensure the stability and integrity of this valuable building block throughout their experimental workflows.

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is a bifunctional molecule increasingly utilized in medicinal chemistry and chemical biology. Its utility stems from the presence of two key functional groups: a methyl ester, which can be modified or serve as a directing group, and a sulfonyl fluoride, a privileged electrophilic "warhead" for covalent ligand discovery.[1] The unique stability-reactivity profile of the sulfonyl fluoride group, particularly its enhanced resistance to hydrolysis compared to other sulfonyl halides, makes it an attractive tool.[2][3] However, "resistant" does not mean "inert." Successful and reproducible experimentation demands a proactive approach to prevent unwanted hydrolysis at both functional sites.

This guide moves beyond simple procedural lists to explain the causality behind our recommended protocols, empowering you to make informed decisions in your own research.

Section 1: Understanding the Chemistry of Hydrolysis

This section addresses the fundamental stability of the molecule and the chemical pathways that lead to its degradation.

Q1: What parts of the molecule are susceptible to hydrolysis and what are the products?

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate has two primary sites that can undergo hydrolysis: the sulfonyl fluoride group (SO₂F) and the methyl ester group (CO₂CH₃). These reactions can occur independently or concurrently, leading to one or more degradation products.

  • Sulfonyl Fluoride Hydrolysis: The sulfur atom in the SO₂F group is highly electrophilic. In the presence of water, which acts as a nucleophile, the sulfonyl fluoride can be hydrolyzed to the corresponding sulfonic acid. This process releases a fluoride ion.

  • Ester Hydrolysis (Saponification): The carbonyl carbon of the methyl ester is also electrophilic. Under aqueous conditions, particularly when catalyzed by acid or base, the ester can be hydrolyzed to a carboxylic acid, releasing methanol.

The potential hydrolysis products are therefore:

  • Product A: 6-(Sulfo)pyridine-2-carboxylic acid methyl ester

  • Product B: 6-(Fluorosulfonyl)pyridine-2-carboxylic acid

  • Product C: 6-(Sulfo)pyridine-2-carboxylic acid (di-hydrolysis product)

HydrolysisPathways parent Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate prodA Product A (Sulfonic Acid Ester) parent->prodA H₂O (at SO₂F) prodB Product B (Fluorosulfonyl Carboxylic Acid) parent->prodB H₂O / H⁺ or OH⁻ (at CO₂CH₃) prodC Product C (Di-acid) prodA->prodC H₂O / H⁺ or OH⁻ prodB->prodC H₂O

Caption: Potential hydrolysis pathways for methyl 6-(fluorosulfonyl)pyridine-2-carboxylate.

Q2: I've heard sulfonyl fluorides are stable. Why should I be concerned about hydrolysis?

Your understanding is correct—a key advantage of sulfonyl fluorides is their significantly improved thermodynamic stability and resistance to hydrolysis compared to sulfonyl chlorides.[4][5] This stability is attributed to the strong, compact nature of the sulfur-fluorine bond.[3] In many contexts, especially in biocompatible applications at physiological pH, sulfonyl fluorides exhibit a desirable balance of stability and reactivity.[1]

However, this stability is relative and not absolute. The risk of hydrolysis increases under specific conditions:

  • Non-Neutral pH: Both strongly acidic and strongly basic conditions can promote hydrolysis. Caustic solutions, for example, will readily saponify the sulfonyl fluoride.[6]

  • Elevated Temperatures: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Protein-Binding Activation: In drug discovery applications, the binding of a sulfonyl fluoride within a protein's active site can activate it, making it more susceptible to reaction with water if a suitably positioned protein nucleophile is not available.[7]

Therefore, while more robust than their chloride counterparts, assuming complete inertness is a frequent cause of experimental irreproducibility.

Section 2: Proactive Prevention: A Guide to Storage and Handling

The most effective way to prevent hydrolysis is to rigorously exclude water from the compound's environment. This requires disciplined storage and handling protocols.

Q3: What are the ideal long-term storage conditions?

Proper storage is the first line of defense against degradation. We have summarized the key parameters below.

ParameterRecommendationRationale
Temperature -20°CReduces the kinetic rate of any potential degradation pathway.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[8]
Container Borosilicate glass vial with a PTFE-lined capProvides a non-reactive surface and a tight seal against moisture ingress.
Environment Inside a desiccator within the freezerProvides a secondary barrier against moisture, especially during temperature fluctuations when opening the freezer.
Q4: What is the standard operating procedure for handling the compound before an experiment?

Careful handling during experimental setup is critical. Adopting techniques used for air- and moisture-sensitive reagents is mandatory.[9]

HandlingWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase p1 Oven-dry all glassware (>100°C, >4 hours) p2 Cool glassware under inert gas or in a desiccator p1->p2 p3 Use anhydrous solvents (from a solvent purification system or a fresh sealed bottle) p2->p3 e1 Equilibrate reagent vial to room temperature in a desiccator e2 Assemble reaction under positive pressure of Ar or N₂ e1->e2 e3 Dissolve/dispense reagent using gas-tight syringes e2->e3 e4 Maintain inert atmosphere throughout the reaction e3->e4 end Proceed with Reaction e4->end start Start start->p1

Caption: Workflow for handling moisture-sensitive reagents.

Detailed Steps:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven for several hours and cooled under a stream of dry nitrogen or in a desiccator.[9]

  • Solvent Preparation: Use only freshly dispensed anhydrous solvents.

  • Reagent Equilibration: Before opening, allow the container of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Atmosphere: Conduct all manipulations under a positive pressure of an inert gas like argon or nitrogen.

  • Dispensing: Quickly weigh the solid in a dry, controlled environment or prepare a stock solution in an anhydrous solvent for volumetric dispensing.

Section 3: Troubleshooting and Analysis

Even with careful procedures, problems can arise. This section provides guidance on how to identify hydrolysis and troubleshoot your experiments.

Q5: I suspect my sample is degrading. How can I check for hydrolysis?

If you observe poor results or suspect contamination, several analytical techniques can confirm the presence of hydrolysis products.

TechniqueHow to Detect Hydrolysis
LC-MS The most direct method. Look for the mass-to-charge ratios (m/z) of the potential hydrolysis products (see Q1). A loss of 14 Da (CH₂) from the parent compound indicates ester hydrolysis. A gain of 18 Da (H₂O) and loss of 20 Da (HF) indicates sulfonyl fluoride hydrolysis.
¹H NMR Ester Hydrolysis: The singlet corresponding to the methyl ester protons (~4.0 ppm) will decrease in intensity or disappear, while a new, broad peak for the carboxylic acid proton (-COOH) may appear downfield (>10 ppm).
¹⁹F NMR SO₂F Hydrolysis: The singlet for the sulfonyl fluoride will decrease in intensity or disappear. This is a very clean way to monitor the integrity of the SO₂F group.
Ion Chromatography This method can be used to detect and quantify the presence of free fluoride ions in a solution, which is a direct byproduct of SO₂F hydrolysis.[10][11]
Q6: My reaction requires an aqueous work-up or protic solvent. How can I minimize hydrolysis in these cases?

While anhydrous conditions are ideal, some protocols necessitate the use of water. In these situations, the strategy shifts from exclusion to mitigation.

TroubleshootingTree start Low Yield or Suspected Degradation q1 Was the reaction run under anhydrous conditions? start->q1 q2 Was the pH neutral? q1->q2 Yes res_anhydrous Root Cause: Moisture Contamination. Review handling protocol (Q4). q1->res_anhydrous No q3 Was the reaction run at low temperature? q2->q3 Yes res_ph Root Cause: Acid/Base-catalyzed hydrolysis. Consider alternative non-nucleophilic base or buffer system. q2->res_ph No q4 Was the aqueous work-up performed quickly with cold solutions? q3->q4 Yes res_temp Root Cause: Thermal degradation. Run reaction at 0°C or below. q3->res_temp No res_workup Root Cause: Hydrolysis during extraction. Minimize contact time with aqueous layers. q4->res_workup No res_ok Hydrolysis is less likely. Investigate other reaction parameters (reagent stoichiometry, catalyst activity, etc.). q4->res_ok Yes

Caption: Decision tree for troubleshooting potential hydrolysis-related issues.

Mitigation Strategies:

  • Low Temperature: Perform the reaction or work-up at 0°C or below to significantly reduce the rate of hydrolysis.

  • Minimize Contact Time: If an aqueous work-up is necessary, perform it as rapidly as possible. Use cold brine to wash the organic layer and immediately proceed with drying (e.g., with MgSO₄ or Na₂SO₄) and solvent removal.

  • pH Control: If possible, maintain a neutral pH. If a base is required, use a non-nucleophilic, hindered base and ensure it is anhydrous.

  • Biphasic Conditions: For reactions that generate water or require an aqueous reagent, a biphasic system (e.g., DCM/water) with a phase-transfer catalyst can sometimes be employed to limit the interaction of the sensitive compound with the bulk aqueous phase.

By implementing these rigorous protocols and analytical checkpoints, you can ensure the integrity of your methyl 6-(fluorosulfonyl)pyridine-2-carboxylate and achieve more reliable and reproducible scientific outcomes.

References

  • Narayan, A. R., & Sharpless, K. B. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Advances, 5(43), 34475-34488. [Link]

  • Klimov, D. S., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848-11853. [Link]

  • Al-Faiyz, Y. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1759. [Link]

  • Kelly, J. W., et al. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 134(1), 548-556. [Link]

  • Klimov, D. S., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Ritter, T., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4801-4808. [Link]

  • Analytical Chemistry. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. PubMed. [Link]

  • Willis, M. C. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 4, 341-354. [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. CDC.gov. [Link]

  • ATSDR. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. ATSDR.cdc.gov. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR.com. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. PubChem.ncbi.nlm.nih.gov. [Link]

  • Lee, H., et al. (2019). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. ResearchGate. [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. LobaChemie.com. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate Production

Welcome to the technical support center for the synthesis and scale-up of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important molecule from bench-scale synthesis to larger-scale production. As a key building block in drug discovery and a versatile SuFEx (Sulfur Fluoride Exchange) hub, mastering its synthesis is critical for accelerating research and development pipelines.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and critical safety information, grounded in established chemical principles and field experience.

Section 1: Synthesis Overview and Core Scale-Up Principles

The synthesis of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate typically involves a two-step process starting from 6-mercaptopyridine-2-carboxylic acid. The primary challenges in scaling this process revolve around managing a highly exothermic oxidation/chlorination, handling unstable intermediates, and ensuring the anhydrous conditions necessary for the final fluorination step.

General Synthetic Workflow

The most industrially viable route involves the oxidative chlorination of a thiol precursor to form a sulfonyl chloride, followed by a halogen exchange (HALEX) reaction to yield the final sulfonyl fluoride.

G cluster_0 Step 1: Oxidative Chlorination cluster_1 Step 2: Halogen Exchange (HALEX) A Methyl 6-mercaptopyridine-2-carboxylate B Methyl 6-(chlorosulfonyl)pyridine-2-carboxylate (Unstable Intermediate) A->B Oxidizing Agent (e.g., NCS, Cl₂) Solvent (e.g., MeCN, DCM) Aqueous acid C Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (Final Product) B->C Fluorinating Agent (e.g., KF, KHF₂) Anhydrous Solvent (e.g., MeCN) Phase-Transfer Catalyst (optional)

Caption: General workflow for the synthesis of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate.

Key Causality in Scale-Up

When moving from a 1g to a 1kg scale, the physics of heat and mass transfer change dramatically. A larger reactor has a much lower surface-area-to-volume ratio, making it harder to dissipate heat. This is the primary reason why reactions that are well-behaved in the lab can become hazardous at scale. Inadequate mixing can also create localized areas of high concentration ("hot spots"), leading to byproduct formation and potential runaway reactions.[3][4]

Section 2: Troubleshooting Guide

This guide addresses specific issues encountered during scale-up in a direct question-and-answer format.

Q1: My oxidative chlorination (Step 1) is overheating and showing a rapid temperature spike, even with external cooling. What's happening and how can I fix it?

A1: This is a classic sign of poor heat transfer and an accumulation of unreacted reagents. The oxidation of thiols is highly exothermic. At a larger scale, the heat generated can overwhelm the cooling capacity of the reactor.

  • Causality: The rate of heat generation has exceeded the rate of heat removal. This is compounded by adding the oxidizing agent too quickly.

  • Solutions:

    • Control the Addition Rate: This is the most critical parameter. The oxidizing agent (e.g., N-chlorosuccinimide, chlorine gas) must be added slowly and sub-surface to ensure it reacts immediately and does not build up. The addition rate should be dictated by the ability to maintain the target internal temperature, not by a pre-set time.

    • Increase Dilution: While it impacts throughput, increasing the solvent volume provides a larger heat sink, helping to absorb the energy released.

    • Reverse Addition: Consider adding the thiol solution to the oxidizing agent. This can sometimes help maintain a low concentration of the more reactive species.

    • Reactor Choice: For pilot-scale and beyond, ensure you are using a jacketed reactor with a high-performance heat transfer fluid and appropriate agitation to maximize heat exchange.

Q2: The yield of my fluorination step (Step 2) is low and inconsistent. I also detect significant amounts of the hydrolyzed sulfonic acid byproduct.

A2: This strongly indicates the presence of water in your reaction. The sulfonyl chloride intermediate is highly sensitive to moisture, and the fluorosulfonyl product can also hydrolyze under certain conditions.

  • Causality: Water acts as a competing nucleophile, reacting with the sulfonyl chloride to form the corresponding sulfonic acid, which is unreactive towards fluorination.

  • Solutions:

    • Rigorously Dry All Components: Ensure your solvent (e.g., acetonitrile) is anhydrous. Dry the potassium fluoride (KF) in a vacuum oven before use. Use flame-dried glassware or a thoroughly dried reactor.

    • Use Spray-Dried KF: For larger scales, spray-dried KF is often preferred as it has a higher surface area and lower moisture content than standard crystalline KF.

    • Azeotropic Removal of Water: Before adding the fluorinating agent, consider performing an azeotropic distillation with a suitable solvent (like toluene) to remove any residual water from the sulfonyl chloride solution.

    • Use Potassium Bifluoride (KHF₂): KHF₂ can be a more effective fluorinating agent and is less sensitive to trace amounts of water than KF alone.[5][6]

Q3: I'm observing a significant amount of dimeric and other unidentified byproducts after the oxidation step. How can I improve selectivity?

A3: This suggests over-oxidation or side reactions due to poor mixing and temperature control.

  • Causality: Localized "hot spots" or high concentrations of the oxidizing agent can lead to undesired side reactions, such as the formation of disulfide or other over-oxidized species.

  • Solutions:

    • Improve Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture. Baffles within the reactor can also improve mixing efficiency.

    • Precise Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material and avoid adding a large excess of the oxidant.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can slow down the rates of side reactions relative to the desired oxidation.

G Start Low Yield or Purity Issue in Scale-Up Q1 Where is the issue? Step 1 (Oxidation) or Step 2 (Fluorination)? Start->Q1 Step1_Issue Issue in Step 1: Oxidative Chlorination Q1->Step1_Issue Step 1 Step2_Issue Issue in Step 2: Fluorination Q1->Step2_Issue Step 2 Sol_Temp Primary Cause: Poor Temperature Control Solutions: - Slow reagent addition - Increase dilution - Improve agitation Step1_Issue->Sol_Temp Sol_Water Primary Cause: Water Contamination Solutions: - Use anhydrous solvents/reagents - Azeotropic drying - Consider KHF₂ Step2_Issue->Sol_Water

Caption: A troubleshooting decision tree for common scale-up issues.

Section 3: Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for the final product?

    • Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Due to the potential for hydrolysis, avoiding atmospheric moisture is critical for long-term stability.[7]

  • What analytical techniques are best for monitoring reaction progress and final product purity?

    • For reaction monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for tracking the consumption of starting materials and the formation of intermediates and products. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

    • For final purity: Quantitative HPLC is the standard method. 1H NMR, 19F NMR, and Mass Spectrometry are essential for structural confirmation and identification of impurities.[8][9]

  • What are the primary safety concerns when handling fluorosulfonyl compounds?

    • Fluorosulfonyl compounds are reactive and should be handled with care. They can be corrosive and are harmful if swallowed, inhaled, or absorbed through the skin.[10][11] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] An emergency eyewash and safety shower should be readily available.[10]

Section 4: Experimental Protocols for Scale-Up

These protocols are designed as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of Methyl 6-(chlorosulfonyl)pyridine-2-carboxylate (Step 1)

WARNING: This reaction is highly exothermic. The addition rate of the oxidizing agent must be carefully controlled to maintain the internal reaction temperature.

  • Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Charge Reagents: Charge acetonitrile (10 volumes) and concentrated hydrochloric acid (3 equivalents) into the reactor. Begin cooling the jacket to 0-5 °C.

  • Substrate Addition: Once the solvent is cooled, add methyl 6-mercaptopyridine-2-carboxylate (1.0 equivalent) to the reactor. Stir to form a slurry or solution.

  • Oxidant Preparation: In a separate vessel, prepare a solution of N-chlorosuccinimide (NCS) (2.5-3.0 equivalents) in acetonitrile.

  • Controlled Addition: Slowly add the NCS solution to the reactor via the dropping funnel over 2-4 hours. CRITICAL: Monitor the internal temperature closely and adjust the addition rate to ensure it does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up (Aqueous): Once complete, slowly quench the reaction by adding it to a separate vessel containing cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. DO NOT heat excessively , as the sulfonyl chloride is thermally unstable. The crude product should be used immediately in the next step.

Protocol 2: Synthesis of Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (Step 2)

WARNING: This reaction is highly sensitive to water. All equipment and reagents must be scrupulously dried.

  • Reactor Setup: Set up a dry, inerted reactor as described in Protocol 1.

  • Charge Reagents: Charge spray-dried potassium fluoride (KF) (2.0-3.0 equivalents) and anhydrous acetonitrile (10 volumes).

  • Substrate Addition: Dissolve the crude methyl 6-(chlorosulfonyl)pyridine-2-carboxylate from the previous step in a minimal amount of anhydrous acetonitrile and add it to the reactor.

  • Heating: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl and excess KF) and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[8][14]

Section 5: Data & Analysis

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLab Scale (10g)Pilot Scale (1kg)Rationale for Change
Oxidant Addition Time 15-30 minutes2-4 hoursTo manage exotherm due to lower surface-area-to-volume ratio.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity in a larger volume, preventing hot spots.
Solvent Volume 5-10 volumes10-15 volumesActs as a heat sink and improves stirrability of slurries.
Drying of KF Standard oven dryingVacuum oven or use of spray-dried KFCritical to minimize water content which is a major source of failure at scale.
In-Process Control TLC/HPLC at endHPLC every 1-2 hoursTighter control is needed to identify deviations early and prevent batch failure.
Table 2: Common Impurities and Their Identification
Impurity NamePotential SourceAnalytical Method
Methyl 6-sulfonic acid-pyridine-2-carboxylate Hydrolysis of sulfonyl chloride or sulfonyl fluorideHPLC (different retention time), MS (M+H matches sulfonic acid)
Methyl 6,6'-disulfanediylbis(pyridine-2-carboxylate) Incomplete oxidation of the starting thiolHPLC, MS (M+H matches disulfide dimer)
Unreacted Methyl 6-mercaptopyridine-2-carboxylate Incomplete oxidationHPLC, TLC
Unreacted Methyl 6-(chlorosulfonyl)pyridine-2-carboxylate Incomplete fluorinationHPLC (monitor disappearance of this peak)

References

  • ACS Sustainable Chemistry & Engineering. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source.
  • Chemical Society Reviews. (2019). The growing applications of SuFEx click chemistry. RSC Publishing.
  • Synquest Labs. 2-(Fluorosulfonyl)
  • Kanto Chemical Co., Inc. (2024). Sodium bis(fluorosulfonyl)
  • Organic Chemistry Portal.
  • AK Scientific, Inc. 2-(Fluorosulfonyl)
  • National Science Review. (2023). Advances in the construction of diverse SuFEx linkers.
  • National Institutes of Health. (2023). Sulfur fluoride exchange.
  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • ScienceDirect. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • ScienceDaily. (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides.
  • J&K Scientific LLC. (2021).
  • Solvionic. (2024). N-Propyl-N-methylpyrrolidinium bis(fluorosulfonyl)
  • EurekAlert!. (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!.
  • TCI Chemicals. (2024). Sodium Bis(fluorosulfonyl)
  • Ossila.
  • Organic Syntheses. (2016). Rhodium-Catalyzed Addition of Carboxylic Acids to Terminal Alkynes towards Z-Enol Esters.
  • Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Semantic Scholar. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Benchchem.
  • ResearchGate. (2025). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.

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Optimization

Technical Support Center: Storage and Handling of Reactive Sulfonyl Fluorides

Welcome to the Technical Support Center for reactive sulfonyl fluorides. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful reagents in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactive sulfonyl fluorides. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful reagents in their work. Sulfonyl fluorides have gained significant traction as versatile tools in chemical biology and drug discovery, largely due to their unique balance of stability and reactivity.[1][2][3][4] They are notably more stable to hydrolysis and reduction compared to their sulfonyl chloride counterparts, yet they can be coaxed to react with a variety of nucleophiles under specific conditions.[5][6] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and safe use of sulfonyl fluorides in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of sulfonyl fluorides.

Q1: What makes sulfonyl fluorides preferable to sulfonyl chlorides for certain applications?

Sulfonyl fluorides offer a distinct reactivity profile that makes them advantageous in many biological and chemical contexts. Their key benefits include:

  • Enhanced Stability: The sulfur-fluorine bond is thermodynamically more stable than the sulfur-chlorine bond.[5][7] This translates to greater resistance to hydrolysis under neutral or acidic aqueous conditions, a critical feature for experiments in biological systems.[2][3][4][8]

  • Resistance to Reduction: Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction because the cleavage of the S-F bond is exclusively heterolytic.[5]

  • Chemoselectivity: Reactions with sulfonyl fluorides tend to be cleaner, yielding sulfonylation products with fewer side reactions compared to the more reactive sulfonyl chlorides.

Q2: How stable are sulfonyl fluorides in aqueous solutions?

The stability of sulfonyl fluorides in aqueous media is highly dependent on the pH of the solution.[8]

  • Neutral to Acidic pH: They are generally stable.

  • Alkaline pH: They are susceptible to hydrolysis, which leads to the inactivation of the compound.[8]

For instance, the half-life of Phenylmethylsulfonyl fluoride (PMSF), a commonly used serine protease inhibitor, is approximately 110 minutes at pH 7.0 and decreases to 35 minutes at pH 8.0 at 25°C.[8] Therefore, it is crucial to prepare fresh aqueous working solutions immediately before each experiment.[8]

Q3: What are the best practices for long-term storage of sulfonyl fluorides?

Proper storage is critical to maintain the integrity and reactivity of sulfonyl fluorides.

  • Temperature: Store in a refrigerator or freezer, as specified by the manufacturer.[9] Some may require storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[9]

  • Container: Keep the container tightly closed.[9][10][11] For compounds that may be corrosive, use a corrosive-resistant container with a resistant inner liner.[9][12]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[10][11][12][13]

Q4: I'm having trouble dissolving my sulfonyl fluoride in an aqueous buffer. What should I do?

Many sulfonyl fluorides have poor solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent.[8]

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Isopropanol

Once the stock solution is prepared, add it dropwise to the vigorously stirring or vortexing aqueous buffer to ensure rapid and even dispersion, which helps to minimize precipitation.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during experiments involving sulfonyl fluorides.

Problem Potential Cause Troubleshooting Steps & Explanations
Low or no product yield in a reaction. Degraded sulfonyl fluoride reagent. 1. Verify Reagent Quality: The sulfonyl fluoride may have degraded due to improper storage (exposure to moisture or heat). It is advisable to use a fresh vial or re-purify the existing stock. 2. Check for Hydrolysis: If the reaction is performed in an aqueous buffer with an alkaline pH, the sulfonyl fluoride may have hydrolyzed. Consider adjusting the buffer to a neutral or slightly acidic pH if the reaction chemistry allows.[8]
Insufficient reactivity. 1. Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome activation energy barriers. However, be cautious as this can also promote side reactions. 2. Add an Activating Agent: For certain transformations, the addition of a catalyst or activating agent may be necessary to enhance the electrophilicity of the sulfonyl group.[14]
Inconsistent experimental results. Incomplete dissolution of the compound. 1. Visual Inspection: Always visually inspect your solution for any undissolved particles before use. 2. Sonication: Briefly sonicating the stock solution can help ensure complete dissolution.[8]
Degradation in working solution. 1. Prepare Fresh: Always prepare fresh aqueous dilutions for each experiment from a stable, anhydrous stock solution.[8] 2. Time-Course Study: Perform a time-course experiment to determine the stability window of your sulfonyl fluoride under your specific experimental conditions.[15]
Precipitation of the compound upon addition to aqueous buffer. Poor aqueous solubility. 1. Optimize Solvent Addition: Add the organic stock solution dropwise to a vigorously stirred or vortexing buffer to promote rapid mixing.[8] 2. Adjust Buffer Temperature: Preparing the solution at room temperature may improve solubility. If cold conditions are required, perform a small-scale test to check for precipitation.[8]
Off-target modifications or promiscuous reactivity. The sulfonyl fluoride is too reactive. 1. Modify Probe Structure: If designing a chemical probe, consider introducing electron-donating groups to the aromatic ring to temper reactivity.[15] 2. Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes improve selectivity.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures involving sulfonyl fluorides.

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of a sulfonyl fluoride in an appropriate organic solvent.

Materials:

  • Sulfonyl fluoride compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO, ethanol)

  • Vortex mixer or sonicator

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, and gloves.[10][12]

Procedure:

  • Weigh the desired amount of the sulfonyl fluoride in a clean, dry vial.

  • Add the calculated volume of the anhydrous organic solvent to achieve the desired stock solution concentration.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.[8]

  • Store the stock solution at the recommended temperature (typically 2-8°C or -20°C) in a desiccated environment to protect from moisture.[16]

Protocol 2: Preparation of an Aqueous Working Solution

Objective: To dilute the concentrated stock solution into an aqueous buffer for immediate experimental use.

Materials:

  • Concentrated stock solution of the sulfonyl fluoride

  • Aqueous buffer (pH should be considered for stability)

  • Vortex mixer

  • Appropriate PPE

Procedure:

  • Allow the concentrated stock solution to come to room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise.[8] This is a critical step to prevent precipitation.

  • Visually inspect the solution to ensure no precipitation has occurred.

  • Use the freshly prepared aqueous working solution immediately in your experiment.[8]

Protocol 3: Quenching and Work-up of a Reaction Mixture

Objective: To safely quench unreacted sulfonyl fluoride and isolate the desired product.

Materials:

  • Reaction mixture containing the sulfonyl fluoride

  • Quenching agent (e.g., aqueous solution of a primary or secondary amine like piperidine or a basic solution like aqueous sodium hydroxide)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Appropriate PPE

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly add the quenching agent to the reaction mixture with stirring. The choice of quenching agent will depend on the reaction solvent and the nature of the product. Amines will form stable sulfonamides, while a basic solution will hydrolyze the sulfonyl fluoride.

  • Allow the mixture to stir for a sufficient amount of time to ensure complete quenching of the unreacted sulfonyl fluoride.

  • If an extraction is necessary, add water and the appropriate organic solvent.

  • Separate the organic layer.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product, which can then be purified by appropriate methods (e.g., column chromatography, recrystallization).

Section 4: Visualization of Key Workflows

Diagram 1: Decision Tree for Storage of Sulfonyl Fluorides

storage_decision_tree start New Sulfonyl Fluoride Received check_sds Consult Safety Data Sheet (SDS) for specific storage recommendations start->check_sds is_corrosive Is the compound corrosive? check_sds->is_corrosive is_moisture_sensitive Is the compound moisture sensitive? is_corrosive->is_moisture_sensitive No corrosive_storage Store in a corrosive-resistant container with a resistant inner liner. is_corrosive->corrosive_storage Yes is_light_sensitive Is the compound light sensitive? is_moisture_sensitive->is_light_sensitive No inert_gas_storage Store under an inert atmosphere (Argon or Nitrogen). is_moisture_sensitive->inert_gas_storage Yes storage_temp Determine recommended storage temperature (e.g., RT, 2-8°C, -20°C) is_light_sensitive->storage_temp No amber_vial_storage Store in an amber vial or protect from light. is_light_sensitive->amber_vial_storage Yes general_storage Store in a tightly sealed container in a cool, dry, well-ventilated area. storage_temp->general_storage corrosive_storage->is_moisture_sensitive inert_gas_storage->is_light_sensitive amber_vial_storage->storage_temp

Caption: Decision-making workflow for the proper storage of sulfonyl fluorides.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

troubleshooting_workflow start Low or No Product Yield check_reagent Check Sulfonyl Fluoride Quality start->check_reagent degraded Is the reagent potentially degraded (old, improper storage)? check_reagent->degraded use_fresh Use a fresh vial or repurify the reagent. degraded->use_fresh Yes check_conditions Review Reaction Conditions degraded->check_conditions No end Re-run Experiment use_fresh->end is_alkaline Is the reaction in an alkaline aqueous buffer? check_conditions->is_alkaline adjust_ph Adjust pH to neutral or slightly acidic if possible. is_alkaline->adjust_ph Yes increase_reactivity Consider methods to increase reactivity. is_alkaline->increase_reactivity No adjust_ph->end increase_temp Increase reaction temperature. increase_reactivity->increase_temp add_catalyst Add an activating agent or catalyst. increase_reactivity->add_catalyst increase_temp->end add_catalyst->end

Sources

Troubleshooting

minimizing off-target labeling with methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

The following Technical Support Guide is designed for researchers utilizing methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (hereafter referred to as M6FP ) in covalent fragment screening or ligand-directed labeling. Sub...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (hereafter referred to as M6FP ) in covalent fragment screening or ligand-directed labeling.

Subject: Minimizing Off-Target Labeling with Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (M6FP) Ticket Type: Advanced Protocol Optimization / Troubleshooting Applicable Chemistry: SuFEx (Sulfur-Fluoride Exchange) Click Chemistry

Technical Overview: The Reactivity Profile

To troubleshoot off-target labeling, one must first understand the specific electronic nature of M6FP. Unlike standard phenyl-sulfonyl fluorides, M6FP features a pyridine core substituted with an ester at the C2 position.

  • The "Hot" Warhead: The pyridine nitrogen and the C2-carboxylate are electron-withdrawing groups (EWGs). They significantly deplete electron density from the sulfonyl center at C6.

  • Consequence: M6FP is intrinsically more electrophilic than standard benzene-based SuFEx probes.

  • The Problem: While standard SuFEx probes often require "activation" by the protein microenvironment (e.g., H-bonding in a pocket) to react, M6FP's heightened electrophilicity allows it to react more freely with surface nucleophiles (Lysine

    
    -amines, Tyrosine phenols) if conditions are not strictly controlled.
    

Diagnostic Workflow: The Selectivity Filter

Use the following logic gate to determine the source of your off-target background.

SelectivityLogic Start Issue: High Non-Specific Labeling CheckConc Check Probe Concentration (Is it > 50 µM?) Start->CheckConc CheckTime Check Incubation Time (Is it > 2 Hours?) CheckConc->CheckTime No ActionConc Action: Titrate Down. Fragment screens often tolerate 100-500µM, but M6FP is reactive. Try 10-50 µM. CheckConc->ActionConc Yes CheckPH Check Buffer pH (Is it > 7.5?) CheckTime->CheckPH No ActionTime Action: Reduce Time. Kinetic selectivity is lost over time. Stop reaction at 30-60 mins. CheckTime->ActionTime Yes ActionPH Action: Acidify. Lower pH to 6.5 - 7.2. Reduces surface Lys/Tyr nucleophilicity while maintaining pocket reactivity. CheckPH->ActionPH Yes Validation Validation Step: Perform Competition Assay (Pre-incubate with non-reactive analog) CheckPH->Validation No (Conditions Optimized) ActionConc->Validation ActionTime->Validation ActionPH->Validation

Figure 1: Decision tree for isolating the variables contributing to promiscuous labeling with activated pyridine-sulfonyl fluorides.

Optimization Protocol: "The Kinetic Window"

To achieve specificity with M6FP, you must operate within a "Kinetic Window"—a set of conditions where the rate of specific labeling (driven by binding affinity/proximity) significantly exceeds the rate of non-specific collision (driven by intrinsic electrophilicity).

Step 1: Buffer Formulation (The pH Lock)

Standard physiological pH (7.4) is often too high for "hot" pyridine-SF probes in complex lysates.

  • Recommendation: Use 50 mM HEPES, pH 7.0 .

  • Why: At pH 7.0, surface Lysines (pKa ~10.5) are almost entirely protonated (non-nucleophilic). However, a Lysine inside a binding pocket may have a perturbed pKa (lowered to ~6-8) due to the local environment, allowing it to react specifically with the probe while surface residues remain inert.

Step 2: Concentration Titration

Do not use a fixed high concentration (e.g., 1 mM) typical for fragment screening.

  • Protocol: Prepare a log-scale dilution series of M6FP: 100 µM, 10 µM, 1 µM, 0.1 µM .

  • Goal: Identify the lowest concentration that yields a signal. Specific labeling saturates; non-specific labeling is linear with concentration.

Step 3: The Competition Control (The Gold Standard)

You cannot prove specificity without a competitor.

  • Pre-incubation: Treat the proteome/protein with a 10-fold excess of a non-reactive analog (e.g., methyl 6-methylpyridine-2-carboxylate or the hydrolyzed carboxylic acid if it binds) for 30 minutes.

  • Labeling: Add M6FP (at the optimized concentration from Step 2).

  • Readout: If the band/signal disappears, the labeling is specific (driven by the binding site). If the signal persists, it is non-specific background.

Step 4: Quenching

M6FP is stable but reactive. You must stop the reaction decisively.

  • Method: Add 5X Laemmli buffer (containing SDS and high concentration Tris) and boil immediately for 5 minutes.

  • Note: Do not rely on mild quenching. The SDS denatures the protein, destroying the binding pocket and preventing further "specific" reaction, while the heat/Tris scavenges remaining probe.

Data Summary: Troubleshooting Matrix

SymptomProbable CauseCorrective ActionMechanism
Smear on Gel / High Background pH > 7.4Lower pH to 6.8 - 7.0 Reduces nucleophilicity of solvent-exposed Lys/Tyr residues.
Labeling of Albumin/HSP90 Probe Concentration > 100 µMTitrate Probe (10-50 µM) High abundance proteins act as "sponges" for electrophiles at high concentrations.
Signal does not saturate Non-specific modificationCheck Kinetics Specific labeling is fast (first-order in protein); non-specific is slower but continuous. Reduce time.
Precipitation of Probe Low SolubilityLimit DMSO < 2% M6FP is lipophilic. Ensure rapid mixing during addition to aqueous buffer to prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: Can I use DTT or TCEP in my labeling buffer? A: No. While Sulfonyl Fluorides are generally resistant to reduction compared to other warheads, strong nucleophiles like DTT can attack the warhead or reduce disulfide bonds in the protein, altering its shape. Use non-nucleophilic reducing agents if necessary, or perform labeling in non-reducing conditions first, then add reducing agent during the quench/denaturation step.

Q2: Why does M6FP label my protein even when I mutate the active site Cysteine? A: SuFEx chemistry targets Tyrosine, Lysine, Serine, and Histidine , not just Cysteine. In fact, M6FP is a "hard" electrophile (according to HSAB theory) and prefers "hard" nucleophiles like Tyrosine (phenol) or Lysine (amine) over the "soft" Cysteine (thiol). You likely have a proximal Tyrosine or Lysine driving the reaction.

Q3: Is the ester group at position 2 stable? A: In cellular lysates, esterases may hydrolyze the methyl ester to the carboxylic acid. This changes the binding affinity and the electronics (carboxylate is less electron-withdrawing than the ester). To control for this, include a protease inhibitor cocktail (specifically esterase inhibitors) if working in lysate, or perform the experiment in purified systems.

Q4: How do I store M6FP stock solutions? A: Store as a 50 mM or 100 mM stock in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles. Moisture will slowly hydrolyze the sulfonyl fluoride to the sulfonic acid (which is inert). Always check the stock via LC-MS prior to critical experiments.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Link

  • Zhao, Q., et al. (2017).[1] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.[1] Link[1]

  • Henchey, L. K., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Chemical Society Reviews. Link

  • Narayanam, M. K., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). Methyl 6-Fluoro-5-formylpyridine-2-carboxylate: Reactivity and Applications. Link

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate to other SuFEx reagents

Executive Summary: The Case for Tunable Electrophiles In the expanding toolbox of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the "one-size-fits-all" approach often fails. While Benzenesulfonyl Fluoride (BSF) serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Tunable Electrophiles

In the expanding toolbox of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the "one-size-fits-all" approach often fails. While Benzenesulfonyl Fluoride (BSF) serves as the stable baseline and Ethenesulfonyl Fluoride (ESF) offers aggressive reactivity, modern drug discovery requires "Goldilocks" reagents—electrophiles tuned for specific protein residues without the liability of non-specific labeling.

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (M6FP-2C) represents a critical class of Activated Heteroaryl Sulfonyl Fluorides (AHSFs) . By combining the electron-deficient pyridine core with an ortho-ester, M6FP-2C offers a reactivity profile distinct from traditional SuFEx reagents. This guide objectively compares M6FP-2C against standard alternatives, providing the mechanistic rationale and experimental protocols necessary for its deployment in covalent fragment screening and protein conjugation.

Mechanistic Basis: Why Structure Matters

The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the sulfur center (


). M6FP-2C utilizes two structural features to enhance reactivity beyond the benzene standard:
  • Pyridine Nitrogen (Inductive Effect): The nitrogen atom in the aromatic ring pulls electron density away from the ring carbons, and by extension, the sulfonyl group at the 6-position (ortho).

  • Ester Moiety (Electronic & Steric Tuning): The methyl carboxylate at the 2-position further withdraws electron density, making the sulfur center highly susceptible to nucleophilic attack by amines (Lys, N-term) and phenols (Tyr).

Figure 1: Reactivity Hierarchy of SuFEx Reagents

A visual representation of where M6FP-2C sits in the electrophilicity spectrum.

SuFEx_Reactivity cluster_legend Reactivity toward Nucleophiles (k_rel) BSF Benzenesulfonyl Fluoride (BSF) (Baseline Stability) M6FP Methyl 6-(fluorosulfonyl) pyridine-2-carboxylate (Tuned Reactivity) BSF->M6FP + Inductive Activation (Pyridine N + Ester) PyFluor 2-Pyridinesulfonyl Fluoride (High Reactivity) M6FP->PyFluor - Steric Bulk (Loss of Ester) ESF Ethenesulfonyl Fluoride (ESF) (Hyper-Reactive / Michael Acceptor) PyFluor->ESF + Michael Acceptor Mechanism

Caption: Comparative electrophilicity of SuFEx reagents. M6FP-2C occupies a "tunable" niche, offering higher reactivity than BSF but greater selectivity than ESF.

Comparative Analysis: M6FP-2C vs. Alternatives

The following table synthesizes experimental observations and structural activity relationships (SAR) for M6FP-2C compared to standard SuFEx reagents.

Table 1: Performance Matrix of SuFEx Reagents
FeatureBenzenesulfonyl Fluoride (BSF) M6FP-2C (This Reagent) Ethenesulfonyl Fluoride (ESF)
Core Structure Phenyl Ring (Electron Neutral)Pyridine Ring (Electron Deficient)Vinyl Group (Michael Acceptor)
Primary Mechanism SuFEx (Substitution)SuFEx (Activated Substitution)Michael Addition + SuFEx
Reactivity (

)
1.0 (Baseline)~10–50x (Estimated)>1000x (Dual Mode)
Hydrolytic Stability High (

@ pH 8)
Moderate (

@ pH 8)
Low (Polymerizes/Hydrolyzes)
Selectivity High (Requires activation)Tuned (Reacts with Lys/Tyr)Low (Promiscuous Cys/Lys)
Primary Application Stable Linkers, Late-Stage FunctionalizationCovalent Fragment Screening, Protein LabelingBioconjugation, Polymer Synthesis
Key Insights:
  • Vs. BSF: M6FP-2C is significantly more reactive. While BSF often requires elevated temperatures or specific catalysts (like molecular sieves or Ca

    
    ) to react with amines, M6FP-2C typically reacts at room temperature in buffered aqueous media due to the electron-deficient pyridine ring.
    
  • Vs. ESF: ESF is a "warhead" that can indiscriminately alkylate cysteines via Michael addition before undergoing SuFEx. M6FP-2C avoids this side reaction, maintaining strict SuFEx specificity (substitution at Sulfur) while offering enhanced kinetics.

Experimental Protocols

To ensure reproducibility, the following protocols are designed for the synthesis and application of M6FP-2C.

Protocol A: Synthesis of M6FP-2C (Oxidative Chlorination Route)

Rationale: Direct fluorination is difficult. The standard route for heteroaryl sulfonyl fluorides proceeds via the thiol or sulfinate.

  • Starting Material: Methyl 6-mercaptopyridine-2-carboxylate.

  • Oxidation: Suspend thiol (1.0 equiv) in MeCN/H₂O (1:1) at 0°C. Add Trichloroisocyanuric acid (TCCA) (1.0 equiv) or N-chlorosuccinimide (NCS) (3.0 equiv) to generate the sulfonyl chloride in situ.

  • Fluorine Exchange: Immediately add saturated aqueous KHF₂ (Potassium Bifluoride, 4.0 equiv). Stir vigorously at 0°C -> RT for 2 hours.

    • Note: KHF₂ is preferred over KF for its solubility and acidic nature, which stabilizes the transition state.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). M6FP-2C is typically a white/off-white solid.

Protocol B: Protein Conjugation (Lysine Targeting)

Rationale: The activated nature of M6FP-2C allows for rapid labeling under mild conditions.

  • Buffer: Prepare PBS (pH 7.4). Avoid Tris or buffers with primary amines.

  • Protein Stock: Dilute target protein (e.g., BSA or specific enzyme) to 10–50 µM.

  • Reagent Addition: Add M6FP-2C (10–50 equiv from 100 mM DMSO stock). Final DMSO concentration should be <5%.

  • Incubation: Incubate at Room Temperature for 1–4 hours .

    • Comparison: BSF would require 12–24 hours or pH > 8.0 for similar conversion.

  • Quenching: Add excess Tris-HCl (pH 8.0) or perform desalting/dialysis to remove unreacted probe.

  • Analysis: Analyze via LC-MS (Intact Protein Mode). Look for mass shift of +217 Da (Fragment:

    
     attached, F lost).
    

Workflow Visualization: Covalent Fragment Screening

The following diagram illustrates how M6FP-2C fits into a covalent fragment screening workflow, highlighting its specific advantage in the "Hit Validation" phase.

Fragment_Screening Library SuFEx Fragment Library (Includes M6FP-2C) Screen Primary Screen (Protein + Fragment Pool) Library->Screen Incubation (pH 7.4) Hit Hit Identification (MS Detection) Screen->Hit Mass Shift (+217 Da) Validation Hit Validation (Kinetics & Selectivity) Hit->Validation Competition Assay Optimization Lead Optimization (Grow Fragment) Validation->Optimization Structure-Based Design M6FP_Specific Unlike ESF (too fast) or BSF (too slow), M6FP-2C provides measurable k_inact/K_I Validation->M6FP_Specific M6FP-2C Advantage: Tunable reactivity allows precise kinetic ranking

Caption: Workflow for covalent fragment screening. M6FP-2C serves as an ideal "scout" fragment due to its measurable kinetics.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition.

  • Jones, L. H. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Chemical Society Reviews.

  • Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols."[2] Journal of Organic Chemistry.

  • Enamine Ltd. "Aliphatic and Heteroaromatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Building Blocks.

Sources

Comparative

assessing the selectivity of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

Technical Assessment: Selectivity & Reactivity of Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate Executive Summary Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate represents a distinct class of "Scout Fragments" within...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Selectivity & Reactivity of Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate

Executive Summary

Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate represents a distinct class of "Scout Fragments" within the Sulfur-Fluoride Exchange (SuFEx) chemical space. Unlike traditional cysteine-targeting warheads (e.g., acrylamides), this probe leverages a heteroaryl sulfonyl fluoride motif to target a broader spectrum of nucleophiles—specifically Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser)—strictly governed by the local protein microenvironment.

This guide assesses its performance as a covalent probe, contrasting its enhanced electrophilicity against standard benzenesulfonyl fluorides and defining the protocols required to validate its selectivity in chemoproteomic workflows.

Part 1: Chemical Basis of Selectivity

The selectivity of this probe is not driven by intrinsic chemical specificity for a single amino acid type, but rather by "Context-Dependent Reactivity."

Electronic Activation (The Pyridine Effect)

The core differentiator of this molecule is the pyridine ring.

  • Standard Phenyl-SF: The sulfur center is moderately electrophilic.

  • Pyridine-SF (This Probe): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly increasing the electrophilicity of the sulfur center.

  • C2-Ester Synergism: The methyl ester at the C2 position further withdraws electron density, making the C6-sulfonyl fluoride highly reactive compared to unsubstituted aryl sulfonyl fluorides.

The Selectivity Filter

Despite high potential reactivity, the probe is stable in aqueous buffer (unlike sulfonyl chlorides). It requires a "privileged" pocket to react:

  • Protein Recognition: The pyridine-carboxylate scaffold must first bind non-covalently to a pocket.

  • Catalytic Environment: A nearby basic residue (e.g., His or Lys) is often required to deprotonate the target nucleophile (e.g., Tyr-OH

    
     Tyr-O
    
    
    
    ), facilitating the SuFEx reaction.

DOT Diagram: The Selectivity Funnel

SelectivityFunnel Probe Methyl 6-(fluorosulfonyl) pyridine-2-carboxylate Solvent Aqueous Stability (Low Hydrolysis Rate) Probe->Solvent In Buffer Binding Non-Covalent Binding (Affinity Driven) Probe->Binding + Protein Covalent Stable Sulfonyl-Enzyme Adduct Probe->Covalent Non-specific Labeling (Only at High Conc/pH > 8.5) Activation Local Catalysis (e.g., Proximal Histidine) Binding->Activation Specific Pocket Activation->Covalent SuFEx Reaction

Part 2: Comparative Analysis

The following table benchmarks Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate against common covalent alternatives.

FeatureMethyl 6-(fluorosulfonyl)pyridine-2-carboxylate Benzenesulfonyl Fluoride (Phenyl-SF) Vinyl Sulfone / Acrylamide Fluorophosphonate (FP)
Primary Target Tyr, Lys, His (Context-driven)Tyr, Lys (Low reactivity)Cysteine (S-alkylation)Serine (Active site)
Reactivity Level High (Activated Heteroaryl)ModerateModerate to HighVery High (Promiscuous)
Mechanism SuFEx (Sulfur-Fluoride Exchange)SuFExMichael AdditionNucleophilic Substitution
Stability (pH 7.4) High (Hours to Days)HighHighModerate
Selectivity Driver Pocket affinity + Local Acid/BaseProximitySoft Nucleophile PreferenceActive Site Catalysis
Key Advantage Targets "Undruggable" residues beyond Cys.[1]Lower background noise.Standard for Cys-liganding.Global Ser-hydrolase profiling.

Part 3: Experimental Workflow (Chemoproteomics)

To assess selectivity, you cannot rely on simple gel fluorescence (unless using an alkyne analog). For the methyl ester variant, LC-MS/MS peptide mapping is the gold standard.

Workflow Overview
  • Incubation: Protein + Probe (Time/Concentration dependent).

  • Quenching: Remove unreacted probe to prevent post-lysis labeling.

  • Digestion: Trypsinization.

  • Detection: Search for specific mass shift on peptides.

DOT Diagram: Assessment Workflow

Workflow Sample Proteome/Protein (Native State) Incubation Incubation (Probe: 10-100 µM) Sample->Incubation Digest Tryptic Digestion Incubation->Digest Urea/FASP Control Control: Denatured (Proves Folding Dependency) Control->Incubation Negative Ctrl MS LC-MS/MS (High Res) Digest->MS Bioinf Data Search (+212.02 Da Shift) MS->Bioinf

Part 4: Detailed Protocols

Protocol A: Intact Protein Analysis (Screening)

Use this to quickly determine if the probe labels your target protein at all.

  • Preparation: Dilute target protein to 5 µM in PBS (pH 7.4).

  • Labeling: Add Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate (dissolved in DMSO) to a final concentration of 50 µM (10x excess).

    • DMSO limit: Keep final DMSO < 1%.

  • Incubation: Incubate at Room Temperature (RT) for 1 hour.

  • Quenching: Add 4x Laemmli buffer (containing reducing agent) or perform rapid desalting (Zeba spin column) to remove free probe.

  • Analysis: Perform Intact Mass Spectrometry (LC-MS).

    • Success Criteria: Look for a mass shift of +212.02 Da (Probe MW - Fluorine MW).

    • Selectivity Check: If you see +212, +424, +636 (multiple adducts), the probe is acting non-specifically or the protein has multiple reactive sites.

Protocol B: Peptide Mapping (Site Identification)

Use this to identify exactly WHICH residue (Tyr vs Lys) is modified.

  • Incubation: Incubate protein (100 µg) with Probe (100 µM) for 2 hours at 37°C.

    • Control: Pre-heat a separate protein aliquot to 95°C for 5 min (denatured) before adding probe.

  • Precipitation: Precipitate protein with cold acetone (-20°C, 1 hour) to remove excess probe. Spin at 13,000g, discard supernatant.

  • Resuspension & Reduction: Resuspend pellet in 8M Urea/50mM Ammonium Bicarbonate. Add DTT (5 mM, 30 min, 56°C).

  • Alkylation: Add Iodoacetamide (15 mM, 30 min, Dark, RT) to block Cysteines.

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

  • LC-MS/MS: Analyze on a Q-Exactive or similar high-res instrument.

  • Data Analysis (MaxQuant/Proteome Discoverer):

    • Variable Modification: Create a custom modification with composition change: Add

      
        (approx +212.02 Da).
      
    • Target Residues: Allow modification on Y, K, H, S .

    • Validation: The modification should be present in the native sample but absent or significantly reduced in the denatured control.

Part 5: Data Interpretation & Troubleshooting

ObservationInterpretationAction
No Labeling Probe is too stable or pocket is inaccessible.Increase pH to 8.0 (activates Tyr/Lys) or incubation time (up to 24h).
"Hairy" Spectra (Multiple Adducts) Non-specific surface labeling.Reduce probe concentration (10 µM) or reduce incubation time.
Labeling in Denatured Control Chemical promiscuity (non-specific).This probe is likely acting as a generic acylating agent; not suitable for specific target validation.
Labeling on Cysteine Possible but less common for SFs.Verify if the Cys is hyper-reactive.[2] SFs usually prefer Tyr/Lys in SuFEx conditions.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology.[3] Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Native Protein Targets for Probes with High Selectivity." Cell Chemical Biology. Link

  • London, N., et al. (2020). "Covalent Fragment Screening of Sulfonyl Fluorides." Nature Protocols. Link (Generalized protocol reference).

  • Life Chemicals. (2024). "Covalent Fragment Library Design and Screening." Life Chemicals Technical Notes. Link

Sources

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